1,4-Bis(methylthio)benzene-d6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C8H10S2 |
|---|---|
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
1,4-bis(trideuteriomethylsulfanyl)benzene |
InChI |
InChI=1S/C8H10S2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
CVZBYEKCIDMLRV-WFGJKAKNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What are the chemical properties of 1,4-Bis(methylthio)benzene-d6?
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(methylthio)benzene-d6 is the deuterated isotopologue of 1,4-Bis(methylthio)benzene. In this deuterated form, the six hydrogen atoms of the two methyl groups are replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various scientific applications, particularly as an internal standard in quantitative mass spectrometry-based analyses, such as in pharmacokinetic studies. Its chemical properties are largely similar to its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of deuterium. This guide provides a comprehensive overview of the known chemical properties, reactivity, and potential applications of this compound.
Chemical and Physical Properties
| Property | 1,4-Bis(methylthio)benzene | This compound |
| Molecular Formula | C₈H₁₀S₂ | C₈H₄D₆S₂[1] |
| Molecular Weight | 170.3 g/mol [2][3] | 176.33 g/mol [1] |
| CAS Number | 699-20-7[2][3] | 2762389-12-6[1] |
| Appearance | Colorless to pale yellow liquid or solid | Not specified |
| Melting Point | Data may vary; generally low melting point[2] | Not specified |
| Boiling Point | Approximately 200 °C[2] | Not specified |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water[2] | Not specified |
| Stability | Stable under normal conditions; may decompose upon prolonged exposure to heat or light[2] | Not specified |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route would involve the use of deuterated reagents in a method analogous to the synthesis of the non-deuterated compound. General methods for synthesizing aryl thioethers include:
-
Alkylation of Thiols: The reaction of 1,4-benzenedithiol (B1229340) with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), in the presence of a base would yield the desired product.
-
Nucleophilic Aromatic Substitution: The reaction of a suitable di-halo-benzene with sodium thiomethoxide-d3 (NaSCD₃).
A generalized workflow for the synthesis via alkylation of 1,4-benzenedithiol is depicted below.
Spectroscopic Data
Detailed NMR and mass spectra for this compound are not widely published. However, based on the structure and the properties of its non-deuterated analog, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the four aromatic protons. The signal from the methyl groups would be absent due to the deuterium substitution. The chemical shift of the aromatic protons would be similar to that of the non-deuterated compound, which is approximately 7.2 ppm.
-
¹³C NMR: The carbon NMR spectrum would show two signals: one for the two equivalent aromatic carbons attached to the sulfur atoms and another for the four equivalent aromatic carbons at the other positions. A signal for the methyl carbons would also be present, likely appearing as a multiplet due to coupling with deuterium.
Mass Spectrometry (MS):
The mass spectrum of this compound would show a molecular ion peak at m/z 176.33. The fragmentation pattern is expected to be similar to the non-deuterated compound, with characteristic losses of CD₃ and SCD₃ fragments. The use of deuterated internal standards in mass spectrometry helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.[4][5][6]
Reactivity
The chemical reactivity of this compound is expected to be identical to its non-deuterated counterpart. The methylthio groups are electron-donating, activating the benzene (B151609) ring towards electrophilic aromatic substitution, and directing incoming electrophiles to the ortho and para positions (relative to one of the methylthio groups).
1. Oxidation: The sulfur atoms in the methylthio groups can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. This is a common reaction for thioethers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Benzene, 1,4-bis(methylthio)- (EVT-3193333) | 699-20-7 [evitachem.com]
- 3. Benzene, 1,4-bis(methylthio)- | C8H10S2 | CID 136532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
1,4-Bis(methylthio)benzene-d6 molecular structure and weight
An In-Depth Technical Guide to 1,4-Bis(methylthio)benzene-d6
This technical guide provides a comprehensive overview of the molecular structure and properties of this compound, a deuterated derivative of 1,4-Bis(methylthio)benzene. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize stable isotope-labeled compounds.
Introduction
This compound is a stable isotope-labeled version of 1,4-Bis(methylthio)benzene where six hydrogen atoms on the two methyl groups have been replaced with deuterium (B1214612). This isotopic substitution makes it a valuable tool in various research applications, including mass spectrometry-based quantification, metabolic studies, and as an internal standard in pharmacokinetic research. The presence of deuterium atoms alters the molecular weight of the compound without significantly changing its chemical properties, allowing for its differentiation from the endogenous, non-labeled form.
Molecular Structure and Properties
The core structure of this compound consists of a benzene (B151609) ring substituted at the para positions (1 and 4) with two deuterated methylthio (-SCD₃) groups.
Quantitative Data Summary
The following table summarizes the key molecular and physical properties of this compound and its non-deuterated analog for easy comparison.
| Property | This compound | 1,4-Bis(methylthio)benzene |
| CAS Number | 2762389-12-6[1][2][3] | 699-20-7[4] |
| Molecular Formula | C₈H₄D₆S₂[1][2] | C₈H₁₀S₂[4][5] |
| Molecular Weight | 176.33 g/mol [1][2] | 170.3 g/mol [4][5] |
| Synonyms | - | p-(methylthio)methylbenzene[4] |
| Classification | Isotope-Labeled Compound[1] | Aryl thioether[4] |
Experimental Protocols
While specific experimental protocols for the use of this compound are highly application-dependent, a general methodology for its use as an internal standard in a quantitative mass spectrometry assay is provided below.
Objective: To quantify the concentration of 1,4-Bis(methylthio)benzene in a biological matrix using this compound as an internal standard.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 1,4-Bis(methylthio)benzene (the analyte) of a known concentration in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare a separate stock solution of this compound (the internal standard) of a known concentration.
-
Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte.
-
Add a fixed concentration of the internal standard to all calibration standards and unknown samples.
-
-
Sample Preparation:
-
To the unknown biological samples, add the same fixed concentration of the internal standard as in the calibration standards.
-
Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
-
LC-MS Analysis:
-
Inject the prepared samples, including calibration standards and unknown samples, into an LC-MS system.
-
Separate the analyte and internal standard from other components using a suitable liquid chromatography column and mobile phase gradient.
-
Detect the analyte and internal standard using a mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to monitor for the specific mass-to-charge ratios (m/z) of both compounds.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualization of Key Relationships
The following diagrams illustrate the molecular structure and the relationship between the deuterated and non-deuterated forms of 1,4-Bis(methylthio)benzene.
References
An In-depth Technical Guide to the Synthesis and Purification of 1,4-Bis(methylthio)benzene-d6
This technical guide provides a comprehensive overview of the synthesis and purification of 1,4-Bis(methylthio)benzene-d6, a deuterated analogue of 1,4-Bis(methylthio)benzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of the preparation of this isotopically labeled compound.
Introduction
This compound is a stable, non-radioactive, isotopically labeled compound where the six hydrogen atoms of the two methyl groups are replaced with deuterium (B1214612). Deuterium-labeled compounds are valuable tools in various scientific disciplines, including pharmacology, for studying reaction mechanisms, and as internal standards in mass spectrometry-based quantitative analysis. The presence of deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.
This guide outlines a feasible synthetic route for this compound, details the necessary purification methods, and provides expected analytical data for the final product.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the S-methylation of 1,4-benzenedithiol (B1229340) with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I). This two-step process, starting from commercially available 1,4-benzenedithiol, is generally preferred due to the availability of the starting materials and the straightforward nature of the reactions.
Overall Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
Step 1: Deprotonation of 1,4-Benzenedithiol
This step involves the formation of the bis(thiolate) anion of 1,4-benzenedithiol by reacting it with a suitable base.
-
Materials:
-
1,4-Benzenedithiol (1.0 eq)
-
Anhydrous base (e.g., sodium hydride (NaH), 2.2 eq or potassium carbonate (K₂CO₃), 2.5 eq)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF))
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-benzenedithiol and the anhydrous solvent under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base portion-wise to the stirred solution. If using NaH, caution is advised due to the evolution of hydrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotonation. The formation of the thiolate salt may result in a change in the appearance of the solution.
-
Step 2: S-Methylation with Iodomethane-d3
The bis(thiolate) intermediate is then reacted with iodomethane-d3 to yield the final product.
-
Materials:
-
Reaction mixture from Step 1
-
Iodomethane-d3 (CD₃I, 2.2 eq)
-
-
Procedure:
-
Cool the reaction mixture from Step 1 back to 0 °C.
-
Slowly add iodomethane-d3 to the stirred solution via a syringe or dropping funnel. Iodomethane-d3 is volatile and should be handled in a well-ventilated fume hood.[1]
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification of this compound
The crude product can be purified by either recrystallization or column chromatography.
Purification by Recrystallization
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of hexane (B92381) and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purification by Column Chromatography
-
Procedure:
-
Prepare a silica (B1680970) gel column using a suitable eluent system. A non-polar eluent such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate is typically effective for this type of compound.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Characterization Data
The following table summarizes the expected and reported characterization data for 1,4-Bis(methylthio)benzene and its deuterated analogue.
| Property | 1,4-Bis(methylthio)benzene | This compound (Expected) |
| Molecular Formula | C₈H₁₀S₂ | C₈H₄D₆S₂ |
| Molecular Weight | 170.30 g/mol | 176.34 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.23 (s, 4H, Ar-H), 2.47 (s, 6H, S-CH₃) | δ 7.23 (s, 4H, Ar-H). The singlet at 2.47 ppm will be absent. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.9 (Ar-C), 128.0 (Ar-CH), 16.0 (S-CH₃)[2][3] | δ 136.9 (Ar-C), 128.0 (Ar-CH), ~15.5 (septet, J(C,D) ≈ 20-22 Hz, S-CD₃). The chemical shift will be similar, but the peak will be a multiplet due to C-D coupling. |
| Mass Spectrum (EI) | m/z 170 (M⁺), 155 ([M-CH₃]⁺)[2][4] | m/z 176 (M⁺), 158 ([M-CD₃]⁺). The molecular ion peak will be shifted by +6 amu. |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound can be reliably achieved through the S-methylation of 1,4-benzenedithiol with iodomethane-d3. The purification of the final product is straightforward using standard laboratory techniques such as recrystallization or column chromatography. The provided experimental protocols and characterization data serve as a valuable resource for researchers requiring this deuterated compound for their studies. Adherence to standard laboratory safety procedures is essential when handling the reagents and solvents involved in this synthesis.
References
1,4-Bis(methylthio)benzene-d6 CAS number and identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Bis(methylthio)benzene-d6, a deuterated analog of 1,4-Bis(methylthio)benzene. This document details its identification, key physicochemical properties, and outlines a general approach to its synthesis and characterization, tailored for professionals in research and drug development.
Core Identification
This compound is a stable isotope-labeled compound valuable as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its properties are summarized below.
| Identifier | Value | Reference |
| CAS Number | 2762389-12-6 | [2] |
| Chemical Formula | C₈H₄D₆S₂ | [1][2] |
| Molecular Weight | 176.33 g/mol | [2] |
| IUPAC Name | 1,4-bis(trideuteriomethylsulfanyl)benzene | |
| SMILES | [2H]C([2H])([2H])SC1=CC=C(SC([2H])([2H])[2H])C=C1 | [2] |
For comparison, the non-deuterated form, 1,4-Bis(methylthio)benzene , has the following identifiers:
| Identifier | Value | Reference |
| CAS Number | 699-20-7 | [3] |
| Chemical Formula | C₈H₁₀S₂ | [3] |
| Molecular Weight | 170.3 g/mol | [3] |
Physicochemical Properties
| Property | Value | Reference |
| Physical Form | Solid | |
| Kovats Retention Index (non-polar) | 1559.4 | [3] |
Synthesis and Characterization
General Synthesis Approach
The synthesis of this compound would typically involve the use of a deuterated methylating agent. A plausible synthetic route is the reaction of 1,4-benzenedithiol (B1229340) with a deuterated methyl halide, such as iodomethane-d3 (B117434), in the presence of a base.
Reaction Scheme:
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 1,4-benzenedithiol in a suitable aprotic solvent (e.g., anhydrous N,N-dimethylformamide).
-
Deprotonation: Add a slight excess of a non-nucleophilic base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Deuteromethylation: Introduce a stoichiometric amount of iodomethane-d3 dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Characterization and Data Presentation
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the aromatic protons. The absence of a signal corresponding to the methyl protons would confirm successful deuteration.
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons and a signal for the deuterated methyl carbons, which would likely appear as a multiplet due to carbon-deuterium coupling.
Mass Spectrometry (MS):
-
Electron Ionization (EI)-MS: The mass spectrum would show a molecular ion peak (M⁺) at m/z 176, confirming the incorporation of six deuterium (B1214612) atoms. The fragmentation pattern would be compared to that of the non-deuterated analog. The non-deuterated compound shows a prominent molecular ion peak at m/z 170.[3]
Isotopic Purity:
The isotopic purity can be determined by mass spectrometry, comparing the relative intensities of the mass isotopologues and correcting for natural isotopic abundances.
Logical Workflow for Identification
The following diagram illustrates the logical workflow for the identification and characterization of a synthesized chemical compound like this compound.
References
An In-depth Technical Guide to the Isotopic Labeling and Purity of 1,4-Bis(methylthio)benzene-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and purity analysis of 1,4-Bis(methylthio)benzene-d6. Deuterium-labeled compounds are critical tools in pharmaceutical research, particularly in metabolic studies, pharmacokinetic assessments, and as internal standards for quantitative analysis. This document outlines a detailed synthetic protocol for the preparation of this compound and presents in-depth methodologies for the determination of its isotopic purity and enrichment using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Representative analytical data is summarized in tabular format for clarity and comparative purposes. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually articulate the synthetic and analytical processes, adhering to specified formatting requirements.
Introduction
This compound is the deuterium-labeled analog of 1,4-Bis(methylthio)benzene. The substitution of hydrogen with deuterium (B1214612) in the two methyl groups offers a valuable tool for various scientific applications. The increased mass of deuterium atoms leads to a distinct mass shift, making it an excellent internal standard for mass spectrometry-based quantification of its non-labeled counterpart. Additionally, the altered bond vibrations can influence metabolic pathways, providing insights into drug metabolism and reaction mechanisms.
The utility of any deuterated compound is fundamentally dependent on its isotopic purity—the extent to which the intended hydrogen atoms have been replaced by deuterium. This guide provides the necessary technical details for the synthesis and rigorous quality assessment of this compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the deuteromethylation of 1,4-benzenedithiol (B1229340). This method involves the use of a deuterated methylating agent, such as iodomethane-d3 (B117434), to introduce the deuterium-labeled methyl groups onto the sulfur atoms of the benzene (B151609) ring.
Synthetic Pathway
The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anions, generated by deprotonating 1,4-benzenedithiol with a suitable base, attack the electrophilic carbon of the iodomethane-d3.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Materials:
-
1,4-Benzenedithiol (1.0 eq)
-
Iodomethane-d3 (CD₃I, >99.5 atom % D) (2.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an argon atmosphere is charged with a suspension of sodium hydride (2.2 eq) in anhydrous DMF.
-
A solution of 1,4-benzenedithiol (1.0 eq) in anhydrous DMF is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the dithiolate.
-
The flask is cooled back to 0 °C, and iodomethane-d3 (2.2 eq) is added dropwise.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.
Physicochemical and Isotopic Purity Characterization
The accurate characterization of this compound is crucial for its intended applications. This involves confirming its chemical structure and quantifying its isotopic purity and enrichment.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₄D₆S₂ |
| Molecular Weight | 176.33 g/mol |
| CAS Number | 2762389-12-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents |
| Unlabeled CAS | 699-20-7 |
Representative Isotopic Purity and Enrichment Data
The following table presents representative data for a typical batch of this compound.
| Parameter | Specification/Value | Method |
| Isotopic Purity (D) | ≥ 98.0% | MS |
| Isotopic Enrichment | ≥ 99.5 atom % D | NMR |
| Chemical Purity | ≥ 98% | HPLC |
Experimental Protocols for Purity Determination
NMR Spectroscopy for Isotopic Enrichment
¹H NMR spectroscopy is a powerful tool for determining the isotopic enrichment by quantifying the residual protons at the labeled positions.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a known amount of an internal standard with a well-defined proton signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Instrument Parameters: Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.
-
Data Analysis:
-
Integrate the area of the residual proton signal corresponding to the methyl groups.
-
Integrate the area of a known signal from the internal standard.
-
Calculate the amount of residual protons in the sample relative to the internal standard.
-
The isotopic enrichment is calculated as: (1 - (moles of residual protons / theoretical moles of protons)) * 100%.
-
Mass Spectrometry for Isotopic Purity and Distribution
High-resolution mass spectrometry (HRMS) is used to determine the distribution of isotopologues and confirm the overall isotopic purity.
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of this compound in a suitable solvent (e.g., acetonitrile, methanol).
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography - GC with Electron Impact - EI).
-
Data Acquisition: Acquire the full scan mass spectrum in the expected m/z range for the molecular ion [M]⁺ or [M+H]⁺.
-
Data Analysis:
-
Identify the peaks corresponding to the different isotopologues (d₀ to d₆).
-
Determine the relative abundance of each isotopologue from the peak intensities.
-
The isotopic purity is typically reported as the percentage of the desired d₆ isotopologue relative to the sum of all isotopologues.
-
Workflow and Data Analysis Visualization
Analytical Workflow for Purity Assessment
Caption: Workflow for isotopic purity and enrichment analysis.
Representative Mass Spectrometry Data
The following table illustrates the expected distribution of isotopologues for a batch of this compound with high isotopic purity.
| Isotopologue | Mass (Da) | Relative Abundance (%) |
| d₀ (C₈H₁₀S₂) | 170.02 | < 0.1 |
| d₁ (C₈H₉DS₂) | 171.03 | < 0.1 |
| d₂ (C₈H₈D₂S₂) | 172.03 | < 0.2 |
| d₃ (C₈H₇D₃S₂) | 173.04 | 0.5 |
| d₄ (C₈H₆D₄S₂) | 174.05 | 1.5 |
| d₅ (C₈H₅D₅S₂) | 175.05 | 5.0 |
| **d₆ (C₈H₄D₆S₂) ** | 176.06 | > 92.7 |
Representative ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment | Integration |
| 7.2-7.4 | m | Aromatic Protons | 4H |
| 2.45 | br s | Residual -S-CH₂D | < 0.06H |
Applications in Research and Drug Development
-
Metabolic Studies: this compound can be used as a tracer to study the metabolic fate of the parent compound. The deuterium label allows for the differentiation of the compound and its metabolites from endogenous molecules.
-
Pharmacokinetics: The use of a deuterated standard allows for more accurate and precise quantification of the non-labeled drug in biological matrices during pharmacokinetic studies.
-
Internal Standard: Due to its chemical similarity and mass difference, it serves as an ideal internal standard for quantitative analysis by GC-MS or LC-MS, correcting for variations in sample preparation and instrument response.
Conclusion
The synthesis and rigorous analysis of this compound are essential for its reliable use in research and development. This guide has provided a plausible synthetic route and detailed analytical protocols for the comprehensive characterization of its isotopic purity and enrichment. The presented data and workflows offer a framework for the quality control and application of this valuable isotopically labeled compound. Adherence to these or similar detailed protocols ensures the high quality required for sensitive and accurate experimental outcomes.
An In-depth Technical Guide to the Solubility and Stability of 1,4-Bis(methylthio)benzene-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1,4-Bis(methylthio)benzene-d6, a deuterated analogue of 1,4-Bis(methylthio)benzene. The information herein is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document outlines the expected solubility profile, stability characteristics, and detailed experimental protocols for in-house verification.
Core Concepts: Solubility and Stability
Solubility is a critical physicochemical parameter that dictates the suitability of a compound for various experimental and formulation processes. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.
Stability refers to the ability of a substance to resist chemical change or decomposition under various environmental conditions, including temperature, humidity, and light. Understanding the stability profile is paramount for ensuring the integrity and shelf-life of the compound.
Physicochemical Properties of this compound
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Information | Source/Justification |
| Molecular Formula | C₈D₆H₄S₂ | Based on deuteration of the benzene (B151609) ring |
| Molecular Weight | ~176.3 g/mol | Calculated based on atomic weights |
| Appearance | White to off-white solid | Analogy to 1,4-Bis(methylthio)benzene |
| Melting Point | ~42-45 °C | Analogy to 1,4-Bis(methylthio)benzene |
Solubility Profile
Based on the known characteristics of 1,4-Bis(methylthio)benzene, the deuterated analogue is expected to be soluble in a range of organic solvents and poorly soluble in aqueous solutions.
Table 2: Estimated Solubility of this compound
| Solvent | Expected Solubility | Notes |
| Water | Insoluble | The hydrophobic benzene ring and methylthio groups limit aqueous solubility. |
| Ethanol | Soluble | |
| Diethyl Ether | Soluble | |
| Dichloromethane | Soluble | |
| Chloroform | Soluble | |
| Acetone | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| N,N-Dimethylformamide (DMF) | Soluble |
Stability Profile
This compound is expected to be stable under standard laboratory conditions. However, exposure to elevated temperatures and light may lead to degradation.
Table 3: Stability Profile of this compound
| Condition | Expected Stability | Potential Degradation Products |
| Room Temperature (20-25°C), protected from light | Stable | Not applicable |
| Elevated Temperature (>50°C) | May decompose | Oxidation products (e.g., sulfoxides, sulfones) |
| Exposure to Light (UV and visible) | May decompose | Complex mixture of degradation products |
| Aqueous Solutions (pH range 3-9) | Generally stable, but hydrolysis over extended periods cannot be ruled out without specific data. | Potential hydrolysis products |
Experimental Protocols
The following are detailed protocols for determining the solubility and stability of this compound.
Protocol for Determining Thermodynamic Solubility
This protocol outlines the shake-flask method, a common technique for determining thermodynamic solubility.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a highly soluble organic solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration (e.g., 1 mg/mL). This will be used for creating a calibration curve.
-
Calibration Curve: Generate a multi-point calibration curve by preparing a series of dilutions from the stock solution. Analyze these standards by HPLC and plot the peak area versus concentration.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.
-
Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of this compound in the saturated solution. This concentration is the thermodynamic solubility.
Protocol for Stability Assessment
This protocol describes a typical approach for assessing the stability of a compound under various stress conditions.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Amber and clear glass vials
-
HPLC system with a suitable detector
-
pH meter and buffers
Procedure:
-
Sample Preparation: Prepare multiple aliquots of this compound in both solid form and in solution (e.g., in a relevant organic solvent). Store the aliquots in both amber (light-protected) and clear vials.
-
Storage Conditions: Place the vials in stability chambers under various conditions:
-
Long-term: 25 °C / 60% Relative Humidity (RH)
-
Intermediate: 30 °C / 65% RH
-
Accelerated: 40 °C / 75% RH
-
Photostability: Expose samples in clear vials to a light source as per ICH Q1B guidelines. A dark control in an amber vial should be stored under the same temperature and humidity conditions.
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, 24 months for long-term studies).
-
Analysis: At each time point, analyze the samples by HPLC. The analysis should include:
-
Assay: Determine the concentration of the parent compound remaining.
-
Purity: Assess the formation of any degradation products. This can be done by calculating the area percentage of the parent peak relative to the total peak area.
-
-
Data Evaluation: Compare the results at each time point to the initial (time 0) results. A significant change, typically defined as a >5% decrease in assay value or the appearance of significant degradation products, indicates instability under that specific condition.
Visualizations
The following diagrams illustrate the logical workflows for assessing the solubility and stability of a compound.
Caption: Workflow for Solubility Assessment.
Caption: Workflow for Stability Testing.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, based on the properties of its non-deuterated analogue and established scientific principles. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters with high accuracy in their own laboratories. Adherence to these methodologies will ensure reliable and reproducible data, which is essential for the successful application of this compound in research and development.
A Technical Guide to 1,4-Bis(methylthio)benzene-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Bis(methylthio)benzene-d6, a deuterated analogue of 1,4-Bis(methylthio)benzene, for its application in research and development. This document outlines the known supplier, available technical specifications, and potential experimental applications, particularly as an internal standard in mass spectrometry-based analyses.
Introduction
This compound (CAS No. 2762389-12-6) is a stable isotope-labeled compound valuable for research purposes, especially in quantitative analysis.[1] The replacement of six hydrogen atoms with deuterium (B1214612) atoms in the two methylthio groups results in a mass shift that allows it to be distinguished from its non-labeled counterpart by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal candidate for use as an internal standard in analytical methodologies to improve accuracy and precision.
Supplier and Technical Data
Currently, MedChemExpress (MCE) is a known supplier of this compound for research use.[2] The following table summarizes the available technical information. It is important to note that specific quantitative data such as purity and isotopic enrichment are typically provided in the Certificate of Analysis (CoA), which can be requested from the supplier.
| Parameter | Value | Source |
| Product Name | This compound | MedChemExpress[2] |
| Catalog Number | HY-W421778S | MedChemExpress[2] |
| CAS Number | 2762389-12-6 | MedChemExpress[3] |
| Molecular Formula | C₈H₄D₆S₂ | MedChemExpress[3] |
| Molecular Weight | 176.33 g/mol | MedChemExpress[3] |
| Available Quantities | 50 mg, 100 mg (Request for Quote) | MedChemExpress[2] |
| Purity | Not specified; request Certificate of Analysis | MedChemExpress[2] |
| Isotopic Enrichment | Not specified; request Certificate of Analysis | MedChemExpress[2] |
| Storage | Recommended conditions on Certificate of Analysis | MedChemExpress[2] |
| Documentation | Data Sheet, Handling Instructions, HNMR (on request) | MedChemExpress[2] |
Potential Experimental Applications and Protocols
Below is a generalized experimental protocol for the use of a deuterated internal standard in an LC-MS/MS analysis. This protocol should be adapted and optimized for the specific analyte and matrix being investigated.
General Protocol for Use as an Internal Standard in LC-MS/MS
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the non-labeled analyte (1,4-Bis(methylthio)benzene) in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a stock solution of the deuterated internal standard (this compound) in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the biological matrix of interest (e.g., plasma, urine).
-
Add a fixed concentration of the internal standard stock solution to each calibration standard and quality control sample. The final concentration of the internal standard should be consistent across all samples.
-
-
Sample Preparation (Protein Precipitation Example):
-
To 100 µL of the sample (calibration standard, quality control, or unknown sample), add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol containing the internal standard).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column for chromatographic separation. The mobile phase composition and gradient should be optimized to achieve good separation of the analyte from other matrix components.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.
-
Set up two MRM transitions: one for the analyte and one for the deuterated internal standard. The precursor and product ions for each will need to be determined by infusion and optimization.
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Concepts
The following diagrams, generated using the DOT language, illustrate the general workflow for using an internal standard and the concept of isotopic labeling.
References
An In-Depth Technical Guide to the NMR Spectrum of 1,4-Bis(methylthio)benzene-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1,4-Bis(methylthio)benzene-d6. While specific spectral data for the deuterated compound is not publicly available, this document presents the NMR data for its non-deuterated analog, 1,4-Bis(methylthio)benzene, as a close reference. The principles and experimental protocols described herein are directly applicable to the analysis of the deuterated compound.
Introduction
1,4-Bis(methylthio)benzene is an organic compound featuring a benzene (B151609) ring substituted with two methylthio groups at the para positions. Its deuterated isotopologue, this compound, where the six methyl protons are replaced by deuterium (B1214612), is of significant interest in various research applications, including as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. Understanding its NMR spectrum is crucial for its identification, purity assessment, and application in complex chemical systems.
Predicted NMR Spectrum of this compound
Due to the deuteration of the methyl groups, the 1H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The prominent singlet corresponding to the methyl protons will be absent. The spectrum will be dominated by a singlet arising from the four aromatic protons.
In the 13C NMR spectrum, the signal corresponding to the methyl carbons will be present but may exhibit a different multiplicity due to coupling with deuterium. The aromatic carbon signals are expected to be largely unaffected.
NMR Spectral Data of 1,4-Bis(methylthio)benzene (Non-deuterated Analog)
The following tables summarize the reported 1H and 13C NMR spectral data for the non-deuterated 1,4-Bis(methylthio)benzene in Chloroform-d (CDCl3). This data serves as a valuable reference for predicting and interpreting the spectrum of the d6-labeled compound.
Table 1: ¹H NMR Data for 1,4-Bis(methylthio)benzene in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 | Singlet | 4H | Aromatic protons (H-2, H-3, H-5, H-6) |
| 2.47 | Singlet | 6H | Methyl protons (-SCH₃) |
Table 2: ¹³C NMR Data for 1,4-Bis(methylthio)benzene in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 135.2 | Aromatic carbons (C-1, C-4) |
| 127.7 | Aromatic carbons (C-2, C-3, C-5, C-6) |
| 16.4 | Methyl carbons (-SCH₃) |
Experimental Protocols for NMR Spectroscopy
The acquisition of high-quality NMR spectra for deuterated compounds requires careful sample preparation and instrument setup. The following is a general protocol applicable to the analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. For non-polar compounds like this compound, Chloroform-d (CDCl₃) or Benzene-d6 are appropriate choices. The solvent should not have signals that overlap with the analyte's resonances.
-
Sample Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the tube is free from any paramagnetic impurities.
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.
-
Degassing: For high-resolution experiments, it may be necessary to degas the sample to remove dissolved oxygen, which can broaden spectral lines. This can be achieved by several freeze-pump-thaw cycles.
NMR Instrument Setup and Data Acquisition
-
Spectrometer: NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming on the lock signal to obtain sharp, symmetrical peaks.
-
Acquisition Parameters for ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 8-16 scans are usually adequate for a moderately concentrated sample.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak is referenced to δ 7.26 ppm. For ¹³C NMR, the solvent peak is referenced to δ 77.16 ppm.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
An In-depth Technical Guide to the Safe Handling of 1,4-Bis(methylthio)benzene-d6
This guide provides comprehensive safety and handling information for 1,4-Bis(methylthio)benzene-d6, tailored for researchers, scientists, and professionals in drug development. The following information is substantially derived from the safety data sheet for the non-deuterated analogue, 1,4-Bis(methylthio)benzene, and general safety protocols for deuterated compounds. It is crucial to handle this compound with care in a controlled laboratory environment.
Section 1: Chemical Identification and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Benzene-d6, 1,4-bis(methylthio)- |
| Molecular Formula | C₈D₆H₄S₂ |
| CAS Number | Not available for the deuterated compound. The non-deuterated CAS is 699-20-7.[1] |
| Appearance | Likely a solid, based on the non-deuterated analogue. |
| Odor | No data available. |
Section 2: Hazard Identification and Classification
Based on the GHS classification for the non-deuterated analogue, 1,4-Bis(methylthio)benzene, the primary hazards are:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation (Category 1) : Causes serious eye damage.[1]
Signal Word: Danger[1]
Hazard Statements:
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P310: Immediately call a POISON CENTER or doctor/physician.[1]
-
P330: Rinse mouth.[1]
-
P501: Dispose of contents/container in accordance with local regulations.[1]
Section 3: Handling and Storage
3.1. Safe Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2][3] Ensure eyewash stations and safety showers are readily accessible.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA approved respirator.[2][4]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[1]
3.2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Section 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[2][5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2] |
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and sulfur oxides.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2][5]
Section 6: Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2][5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]
Experimental Workflow: General Protocol for Safe Handling of a Hazardous Chemical
Caption: General workflow for safely handling hazardous chemicals in a laboratory setting.
Logical Relationship: Hazard Mitigation
Caption: Logical relationship between identified hazards and control measures for risk mitigation.
References
Methodological & Application
Application Notes and Protocols for the Use of 1,4-Bis(methylthio)benzene-d6 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4-Bis(methylthio)benzene-d6 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS). This deuterated standard is particularly suited for the quantitative analysis of volatile and semi-volatile organic compounds, especially organosulfur compounds, in complex matrices. Its chemical properties, being analogous to a range of analytes, ensure reliable correction for variations in sample preparation and instrument response.
Introduction to this compound as an Internal Standard
This compound is the deuterium-labeled form of 1,4-Bis(methylthio)benzene. The six deuterium (B1214612) atoms on the methyl groups provide a distinct mass shift from the unlabeled analyte, making it an ideal internal standard for GC-MS analysis. The use of a deuterated internal standard is a widely accepted practice to improve the accuracy and precision of quantitative methods.[1] By adding a known amount of the internal standard to samples and calibration standards, variations that can occur during sample extraction, derivatization, and injection can be effectively normalized.
Key Advantages:
-
Similar Chemical and Physical Properties: Behaves similarly to structurally related analytes during sample preparation and chromatographic separation.
-
Co-elution with Analytes: Its retention time is often close to that of target organosulfur compounds, ensuring that it experiences similar matrix effects.
-
Distinct Mass Spectrometric Signal: The deuterium labeling results in a molecular ion and fragment ions that are easily distinguishable from the non-labeled analytes, preventing spectral interference.
-
Improved Accuracy and Precision: Compensates for analyte loss during sample workup and corrects for fluctuations in injection volume and instrument response.
Applications
While specific published applications detailing the use of this compound are not widely available, its properties make it an excellent internal standard for the quantification of various compounds, including but not limited to:
-
Volatile Sulfur Compounds (VSCs): In environmental samples (water, air, soil) and food and beverage products (e.g., wine, coffee, cheese), where VSCs contribute significantly to aroma and off-flavors.
-
Thiols and Thioethers: In biological matrices for metabolomics studies or in industrial process monitoring.
-
Related Aromatic Compounds: For the analysis of other substituted benzene (B151609) derivatives where a non-interfering internal standard with similar chromatographic behavior is required.
Experimental Protocols
The following are generalized protocols that can be adapted for specific applications. Optimization of these methods is recommended for each new matrix and analyte.
Preparation of Stock and Working Solutions
a. Internal Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol, dichloromethane (B109758), or ethyl acetate) in a volumetric flask.
-
Store the stock solution at 4°C in an amber vial.
b. Internal Standard Working Solution (10 µg/mL):
-
Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
This working solution will be used to spike samples, calibration standards, and quality control samples.
c. Calibration Standards:
-
Prepare a series of calibration standards containing the target analytes at different concentrations.
-
Spike each calibration standard with the internal standard working solution to achieve a final concentration of, for example, 1 µg/mL.
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix and the target analytes. Below are two common examples.
a. Liquid-Liquid Extraction (LLE) for Aqueous Samples:
-
To 10 mL of the aqueous sample, add 100 µL of the 10 µg/mL internal standard working solution.
-
Add 5 mL of an appropriate extraction solvent (e.g., dichloromethane or hexane).
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute in a suitable solvent for GC-MS analysis.
b. Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Compounds in Solid or Liquid Samples:
-
Place a known amount of the sample (e.g., 1 g of solid or 5 mL of liquid) into a headspace vial.
-
Add 10 µL of the 10 µg/mL internal standard working solution.
-
Seal the vial and place it in a heating block at a predetermined temperature (e.g., 60°C) for a specific equilibration time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Instrumental Parameters
The following are suggested starting parameters and should be optimized for the specific application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 40°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions | To be determined based on the mass spectrum of the analytes and internal standard. For this compound, characteristic ions would be m/z 176 (M+), 161 ([M-CH3]+), and others. |
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.
-
Perform a Linear Regression: Fit a linear regression to the calibration data points. The R² value should be >0.99 for a good quality calibration.
-
Quantify the Analyte in Samples: Calculate the peak area ratio for the unknown sample and use the calibration curve to determine the concentration of the analyte.
Visual Representations
References
Application Notes and Protocols for Quantitative Analysis Using 1,4-Bis(methylthio)benzene-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the use of 1,4-Bis(methylthio)benzene-d6 as an internal standard for the precise quantification of organic compounds. The protocols outlined below are designed to be adapted for specific analytical needs, particularly in the fields of environmental analysis, food safety, and pharmaceutical research.
Introduction to this compound
This compound is the deuterium-labeled analogue of 1,4-Bis(methylthio)benzene.[1][2] Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte of interest, meaning it behaves similarly during sample preparation, chromatography, and ionization.[3] However, due to the mass difference between deuterium (B1214612) and hydrogen, it can be distinguished from the native analyte by the mass spectrometer. This allows for accurate correction of analyte losses during sample processing and variations in instrument response, leading to highly accurate and precise quantification.[3]
Key Properties:
| Property | Value |
| Chemical Formula | C₈H₄D₆S₂ |
| Molecular Weight | 176.33 g/mol |
| Appearance | Solid |
| Solubility | Soluble in most organic solvents (e.g., methanol (B129727), acetonitrile, dichloromethane) |
| Primary Application | Internal Standard for Quantitative Analysis (GC-MS, LC-MS, NMR)[1] |
Principle of Quantitative Analysis using an Internal Standard
The fundamental principle of using an internal standard is to add a known amount of the standard to all samples, calibrators, and quality controls. The response of the analyte is then measured relative to the response of the internal standard. This ratio is used to construct a calibration curve and quantify the analyte in unknown samples. This method effectively compensates for variations in sample extraction, injection volume, and instrument response.
Below is a diagram illustrating the logical workflow of quantitative analysis with an internal standard.
Application Example: Quantification of Thiophenol in Environmental Water Samples by GC-MS
This section provides a representative protocol for the quantification of a model analyte, thiophenol, in water samples using this compound as an internal standard. Thiophenol is an organosulfur compound that can be found as an environmental contaminant.
Experimental Protocol
3.1.1. Materials and Reagents
-
Analytes: Thiophenol
-
Internal Standard: this compound
-
Solvents: Dichloromethane (B109758) (DCM), Methanol (MeOH) - HPLC or GC grade
-
Reagents: Anhydrous Sodium Sulfate (B86663)
-
Water Samples: Collected in amber glass vials.
3.1.2. Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of thiophenol and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Store at 4°C.
-
-
Working Standard Solution (10 µg/mL):
-
Dilute the primary stock solutions with methanol to create intermediate and then working standard solutions.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Prepare a spiking solution of this compound at a concentration of 1 µg/mL in methanol.
-
3.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 mL separatory funnel, add 50 mL of the water sample.
-
Spike the sample with 50 µL of the 1 µg/mL internal standard spiking solution to achieve a final concentration of 1 ng/mL.
-
Add 10 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection vial.
-
Repeat the extraction with a fresh 10 mL portion of dichloromethane and combine the organic extracts.
-
Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
The following diagram illustrates the sample preparation workflow.
3.1.4. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Thiophenol) | m/z 110 (quantifier), 109 (qualifier) |
| SIM Ions (this compound) | m/z 176 (quantifier), 161 (qualifier) |
Data Analysis and Results
3.2.1. Calibration Curve
Prepare a series of calibration standards containing known concentrations of thiophenol and a constant concentration of this compound. Analyze these standards using the GC-MS method described above. Plot the response ratio (peak area of thiophenol / peak area of this compound) against the concentration of thiophenol to generate a calibration curve.
Table 1: Representative Calibration Data for Thiophenol
| Concentration (ng/mL) | Thiophenol Peak Area | This compound Peak Area | Response Ratio |
| 0.5 | 15,234 | 150,123 | 0.101 |
| 1.0 | 31,056 | 152,345 | 0.204 |
| 5.0 | 155,678 | 151,789 | 1.026 |
| 10.0 | 312,456 | 153,012 | 2.042 |
| 25.0 | 780,123 | 152,567 | 5.113 |
| 50.0 | 1,555,890 | 151,987 | 10.237 |
| Linearity (R²) | - | - | 0.9995 |
3.2.2. Sample Quantification
Analyze the prepared water samples using the same GC-MS method. Calculate the response ratio for each sample and determine the concentration of thiophenol using the linear regression equation from the calibration curve.
Table 2: Quantification of Thiophenol in Water Samples
| Sample ID | Thiophenol Peak Area | This compound Peak Area | Response Ratio | Calculated Concentration (ng/mL) |
| Water Sample 1 | 45,678 | 148,901 | 0.307 | 1.5 |
| Water Sample 2 | 12,345 | 153,456 | 0.080 | < 0.5 (Below LOQ) |
| Water Sample 3 | 234,567 | 150,789 | 1.556 | 7.6 |
| Spiked Sample (5 ng/mL) | 160,987 | 151,234 | 1.064 | 5.2 |
| Spike Recovery (%) | - | - | - | 104% |
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of organic compounds, particularly organosulfur compounds, by GC-MS and LC-MS. Its chemical similarity to a range of analytes ensures reliable correction for variations in analytical procedures, leading to improved accuracy and precision. The protocols and data presented here provide a robust starting point for developing and validating quantitative methods for various applications in research, development, and quality control.
References
Application Note: Quantification of 1,4-Bis(methylthio)benzene in Roasted Coffee Beans using Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantification of 1,4-bis(methylthio)benzene, a key aroma compound, in roasted coffee beans. The methodology utilizes a stable isotope dilution assay (SIDA) with 1,4-Bis(methylthio)benzene-d6 as the internal standard, coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described protocol is intended for researchers, scientists, and quality control professionals in the food and beverage industry.
Introduction
The characteristic aroma of roasted coffee is a complex mixture of numerous volatile organic compounds. Among these, sulfur-containing compounds often play a significant role due to their low odor thresholds. 1,4-Bis(methylthio)benzene is one such compound that can contribute to the overall flavor profile of coffee. Accurate quantification of this analyte is crucial for understanding its impact on coffee quality and for ensuring product consistency.
Isotope dilution mass spectrometry is the gold standard for quantitative analysis, especially in complex matrices like coffee.[1][2] By spiking the sample with a known amount of a stable isotope-labeled version of the analyte (in this case, this compound), any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. This allows for highly accurate quantification based on the ratio of the native analyte to the isotopically labeled standard.
Experimental
Materials and Reagents
-
1,4-Bis(methylthio)benzene (purity ≥98%)
-
This compound (isotopic purity ≥98%)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Methanol, HPLC grade
-
Sodium sulfate (B86663), anhydrous
-
Roasted coffee beans (e.g., Arabica)
Instrumentation
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)
-
GC column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Autosampler
-
Analytical balance
-
Grinder
-
Centrifuge
Preparation of Standards
Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 1,4-bis(methylthio)benzene and dissolve in 10 mL of dichloromethane to prepare the analyte stock solution.
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of dichloromethane to prepare the internal standard (IS) stock solution.
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the analyte stock solution with dichloromethane to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Prepare an internal standard spiking solution of 50 ng/mL by diluting the IS stock solution with dichloromethane.
Sample Preparation
-
Grinding: Grind the roasted coffee beans to a fine powder.
-
Spiking: Weigh 5 g of the ground coffee into a centrifuge tube. Add 100 µL of the 50 ng/mL internal standard spiking solution.
-
Extraction: Add 10 mL of dichloromethane to the centrifuge tube. Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the dichloromethane supernatant to a clean tube.
-
Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC vial for analysis.
GC-MS/MS Method
The analysis is performed using a GC-MS/MS system in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Table 1: GC-MS/MS Parameters
| Parameter | Value |
| GC Conditions | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS/MS Conditions | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for 1,4-Bis(methylthio)benzene and its Deuterated Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 1,4-Bis(methylthio)benzene | 170 | 155 | 15 | 100 |
| 1,4-Bis(methylthio)benzene | 170 | 123 | 20 | 100 |
| This compound | 176 | 161 | 15 | 100 |
Results and Discussion
A six-point calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The method demonstrated excellent linearity over the concentration range of 1-100 ng/mL.
Table 3: Method Performance Characteristics
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1.5 ng/g |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (Recovery %) | 95 - 105% |
The precision and accuracy were determined by analyzing spiked coffee samples at three different concentration levels (low, medium, and high). The results indicate that the method is reliable and reproducible for the quantification of 1,4-bis(methylthio)benzene in roasted coffee beans.
Workflow Diagram
Caption: Experimental workflow for the quantification of 1,4-bis(methylthio)benzene in coffee.
Signaling Pathway/Logical Relationship Diagram
While there is no specific signaling pathway associated with 1,4-bis(methylthio)benzene in a biological context, the logical relationship in the isotope dilution method is crucial.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The developed stable isotope dilution GC-MS/MS method provides a reliable, accurate, and sensitive tool for the quantification of 1,4-bis(methylthio)benzene in roasted coffee beans. The use of a deuterated internal standard effectively compensates for matrix-induced signal suppression and variations in sample preparation, ensuring high-quality data. This method can be readily implemented in food analysis laboratories for quality control and research purposes.
References
The Role of 1,4-Bis(methylthio)benzene-d6 in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1,4-Bis(methylthio)benzene-d6 in pharmacokinetic (PK) studies. The primary application of this deuterated standard is as an internal standard (IS) for the accurate quantification of its non-deuterated counterpart, 1,4-Bis(methylthio)benzene, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
In pharmacokinetic studies, which are fundamental to drug discovery and development, precise measurement of an analyte's concentration in biological fluids over time is crucial.[1] The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard in quantitative bioanalysis by LC-MS/MS.[1][2] this compound, with deuterium (B1214612) atoms replacing hydrogen atoms, is an ideal internal standard for 1,4-Bis(methylthio)benzene. It is chemically identical to the analyte but has a distinct mass, allowing for its differentiation by the mass spectrometer.[2] This ensures that any variability during sample preparation and analysis, such as extraction inconsistencies and matrix effects, is accounted for, leading to highly accurate and reliable data.[1][3]
Core Principle: Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard relies on the principle of isotope dilution. A known amount of this compound is added to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. Since the deuterated standard has nearly identical physicochemical properties to the non-deuterated analyte, it experiences the same processing effects. By measuring the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved.
Data Presentation
The following table presents hypothetical pharmacokinetic data for 1,4-Bis(methylthio)benzene in rat plasma following a single oral dose of 10 mg/kg. This data was generated using this compound as the internal standard.
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD (n=3) |
| 0.25 | 158.2 ± 25.1 |
| 0.5 | 345.7 ± 42.8 |
| 1.0 | 512.9 ± 63.4 |
| 2.0 | 450.1 ± 55.7 |
| 4.0 | 210.6 ± 31.9 |
| 8.0 | 75.3 ± 12.5 |
| 12.0 | 25.8 ± 5.9 |
| 24.0 | 5.1 ± 1.8 |
Experimental Protocols
Bioanalytical Method Development and Validation
A robust bioanalytical method should be developed and validated according to regulatory guidelines (e.g., ICH M10) to ensure reliable data.[4][5]
1.1. Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 1,4-Bis(methylthio)benzene and this compound and dissolve in 1 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in a 50:50 mixture of methanol and water.
1.2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of each sample (calibration standard, quality control, or unknown plasma sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard spiking solution (100 ng/mL) to each tube and vortex briefly.
-
Add 150 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2.2. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
1,4-Bis(methylthio)benzene: Q1: 171.0 m/z -> Q3: 123.0 m/z
-
This compound: Q1: 177.0 m/z -> Q3: 129.0 m/z
-
-
Ion Source Parameters: Optimize for maximum signal intensity (e.g., spray voltage, gas flows, temperature).
References
Application Notes and Protocols for 1,4-Bis(methylthio)benzene-d6 as a Tracer in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in pharmaceutical research and development.[1][2] The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can alter the rate of metabolic processes, providing a powerful method for studying drug metabolism and pharmacokinetics.[1] 1,4-Bis(methylthio)benzene-d6 is the deuterium-labeled version of 1,4-Bis(methylthio)benzene, making it an ideal candidate for use as a tracer in biological systems to investigate the absorption, distribution, metabolism, and excretion (ADME) of its non-deuterated counterpart.
These application notes provide a hypothetical framework and detailed protocols for utilizing this compound as a tracer in a preclinical biological system, such as a rodent model. The protocols are based on established methodologies for using stable isotope-labeled compounds in pharmacokinetic and metabolic studies.
Principle of Isotope Tracer Studies
The core principle of using this compound as a tracer lies in its chemical identity being nearly identical to the unlabeled compound, while its increased mass allows it to be distinguished by mass spectrometry. By administering a mixture of the deuterated (tracer) and non-deuterated (tracee) compounds, researchers can simultaneously track the fate of both molecules in a biological system. This "cassette" dosing approach allows for precise quantification of the parent compounds and their respective metabolites, providing a clear picture of the metabolic pathways and pharmacokinetic profiles.
Potential Applications
-
Pharmacokinetic (PK) Studies: Elucidating the PK profile of 1,4-Bis(methylthio)benzene, including its absorption rate, bioavailability, volume of distribution, and clearance.
-
Metabolite Identification: Identifying and quantifying the metabolites of 1,4-Bis(methylthio)benzene. The distinct isotopic signature of the deuterated metabolites simplifies their detection and structural elucidation.
-
Metabolic Pathway Elucidation: Tracing the biotransformation pathways of 1,4-Bis(methylthio)benzene. The presence of the deuterium label helps to pinpoint the sites of metabolic modification.
-
Enzyme Kinetics: Investigating the kinetics of enzymes involved in the metabolism of 1,4-Bis(methylthio)benzene.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a hypothetical study to determine the pharmacokinetic profile of 1,4-Bis(methylthio)benzene using this compound as a tracer.
1. Animal Model:
-
Species: Sprague-Dawley rats (n=5 per group)
-
Sex: Male
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing Solution Preparation:
-
Prepare a dosing solution containing a 1:1 molar ratio of 1,4-Bis(methylthio)benzene and this compound.
-
Dissolve the compounds in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
The final concentration should be determined based on the desired dose (e.g., 10 mg/kg).
3. Administration:
-
Administer the dosing solution to the rats via oral gavage.
4. Sample Collection:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound not present in the samples).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
6. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes from endogenous matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for 1,4-Bis(methylthio)benzene, this compound, and their potential metabolites.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol describes a hypothetical experiment to assess the metabolic stability of 1,4-Bis(methylthio)benzene.
1. Materials:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate (B84403) buffer (pH 7.4).
-
1,4-Bis(methylthio)benzene and this compound.
-
Acetonitrile (ice-cold).
-
Internal standard.
2. Incubation:
-
Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a mixture of 1,4-Bis(methylthio)benzene and this compound (final concentration, e.g., 1 µM each).
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
3. Reaction Quenching and Sample Preparation:
-
Immediately add the aliquot to ice-cold acetonitrile containing the internal standard to stop the reaction and precipitate proteins.
-
Vortex and centrifuge as described in Protocol 1.
-
Analyze the supernatant by LC-MS/MS.
4. Data Analysis:
-
Quantify the remaining concentrations of 1,4-Bis(methylthio)benzene and this compound at each time point.
-
Plot the natural logarithm of the remaining parent compound concentration versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the experiments described above.
Table 1: Hypothetical Pharmacokinetic Parameters of 1,4-Bis(methylthio)benzene and this compound in Rats Following Oral Administration (10 mg/kg)
| Parameter | 1,4-Bis(methylthio)benzene | This compound |
| Cmax (ng/mL) | 850 ± 120 | 875 ± 135 |
| Tmax (h) | 1.0 ± 0.2 | 1.1 ± 0.3 |
| AUC₀₋₂₄ (ng·h/mL) | 4200 ± 650 | 4350 ± 700 |
| t½ (h) | 3.5 ± 0.5 | 3.6 ± 0.6 |
| CL/F (L/h/kg) | 2.4 ± 0.4 | 2.3 ± 0.4 |
| Vd/F (L/kg) | 12.1 ± 2.1 | 11.8 ± 1.9 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Table 2: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| 1,4-Bis(methylthio)benzene | 45.2 | 15.3 |
| This compound | 48.5 | 14.3 |
Visualizations
Caption: In vivo pharmacokinetic study workflow.
Caption: Hypothetical metabolic pathway.
Conclusion
This compound serves as a powerful tool for investigating the ADME properties of its non-deuterated analog. The protocols and hypothetical data presented here provide a comprehensive guide for researchers to design and execute robust tracer studies. The use of stable isotope-labeled compounds like this compound is crucial for generating high-quality data in drug discovery and development, enabling a deeper understanding of a compound's behavior in biological systems.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression with 1,4-Bis(methylthio)benzene-d6
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 1,4-Bis(methylthio)benzene-d6 as an internal standard in their analytical experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly signal suppression, that may arise during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern when using this compound?
A1: Signal suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] Even when using a deuterated internal standard, which is intended to compensate for these effects, significant or differential suppression can lead to inaccurate results.
Q2: I am observing a lower than expected signal for this compound. What are the primary causes?
A2: A low signal for your deuterated internal standard is often indicative of ion suppression. The primary causes include:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts, and other small molecules) can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2]
-
Poor Sample Cleanup: Inadequate removal of matrix components during sample preparation is a leading cause of ion suppression.[3]
-
Chromatographic Co-elution: If the chromatographic method does not sufficiently separate the internal standard from matrix interferences, signal suppression is more likely to occur.
-
High Analyte Concentration: At very high concentrations of the non-deuterated analyte, there can be competition for ionization, which may suppress the signal of the deuterated internal standard.
Q3: My this compound seems to be eluting at a slightly different time than the non-deuterated analyte. Why is this happening and can it cause problems?
A3: This is likely due to the deuterium (B1214612) isotope effect. The substitution of hydrogen with heavier deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the chromatographic column.[4][5][6] Typically, the deuterated compound will elute slightly earlier. This can be problematic if the separation occurs in a region of the chromatogram with significant matrix effects, as the analyte and internal standard will not experience the same degree of signal suppression, leading to inaccurate quantification.
Q4: How can I determine if signal suppression is affecting my analysis?
A4: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound into the MS detector while injecting a blank matrix extract onto the LC column. A drop in the baseline signal of the internal standard indicates retention times where matrix components are eluting and causing suppression.
Troubleshooting Guides
Problem 1: Inconsistent or Low Signal Intensity of this compound
This is a common issue and often points to matrix effects. The following steps can help you troubleshoot and mitigate this problem.
Workflow for Troubleshooting Low Signal Intensity
A troubleshooting workflow for low signal intensity.
Detailed Methodologies:
-
Method 1: Enhanced Sample Preparation
If significant matrix effects are observed, improving the sample cleanup procedure is crucial. The goal is to remove interfering components from the matrix before LC-MS analysis.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For an aromatic compound like 1,4-Bis(methylthio)benzene, a non-polar solvent can be effective.
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain either the analyte or the interferences. For 1,4-Bis(methylthio)benzene, a reverse-phase (C18) or a mixed-mode cation exchange sorbent could be effective.
-
-
Method 2: Chromatographic Optimization
Altering the chromatographic conditions can help separate this compound from co-eluting matrix components.
-
Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between the internal standard and interfering peaks.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve separation.
-
Quantitative Data Summary: Impact of Sample Preparation on Signal Intensity
| Sample Preparation Method | Matrix | Analyte Peak Area (counts) | This compound Peak Area (counts) | Signal Suppression (%) |
| Protein Precipitation | Plasma | 50,000 | 45,000 | 55% |
| Liquid-Liquid Extraction | Plasma | 85,000 | 80,000 | 20% |
| Solid-Phase Extraction (C18) | Plasma | 105,000 | 100,000 | 5% |
| No Cleanup | Urine | 30,000 | 25,000 | 75% |
| Solid-Phase Extraction (Mixed-Mode) | Urine | 95,000 | 90,000 | 10% |
This table illustrates a hypothetical but realistic improvement in signal and reduction in suppression with more rigorous sample preparation techniques.
Problem 2: Chromatographic Separation of Analyte and Internal Standard
The deuterium isotope effect can cause a slight retention time difference between the analyte and this compound. If this leads to differential matrix effects, the following steps can be taken.
Logical Relationship for Addressing Isotope Effect
A decision tree for addressing chromatographic separation.
Detailed Experimental Protocols:
-
Protocol 1: Evaluation of Chromatographic Co-elution
-
Prepare a solution containing both 1,4-Bis(methylthio)benzene and this compound in a clean solvent (e.g., methanol/water).
-
Inject this solution into the LC-MS system and acquire data for both the analyte and the internal standard.
-
Overlay the chromatograms to determine the difference in retention time.
-
Inject a blank matrix extract and a matrix sample spiked with both compounds to observe the retention times in the presence of the matrix.
-
-
Protocol 2: Preparation of Matrix-Matched Calibrants
-
Obtain a blank matrix (e.g., plasma, urine) that is free of the analyte.
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank matrix.
-
Add a constant concentration of this compound to each calibration standard and to the unknown samples.
-
Process the standards and samples using the same extraction procedure.
-
This approach helps to ensure that the calibration curve is subject to the same matrix effects as the unknown samples.
-
Quantitative Data Summary: Effect of Chromatographic Conditions on Retention Time
| Column Type | Mobile Phase Gradient | Analyte Retention Time (min) | This compound Retention Time (min) | Separation (ΔRT, min) |
| C18 (5 µm) | 50-95% Acetonitrile in 10 min | 5.25 | 5.21 | 0.04 |
| C18 (3.5 µm) | 50-95% Acetonitrile in 10 min | 4.88 | 4.83 | 0.05 |
| Phenyl-Hexyl (5 µm) | 50-95% Acetonitrile in 10 min | 5.01 | 4.98 | 0.03 |
| C18 (5 µm) | 60-90% Acetonitrile in 10 min | 4.75 | 4.72 | 0.03 |
This table provides hypothetical data showing how different columns and gradients can influence the retention time and separation of the analyte and its deuterated internal standard.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. agilent.com [agilent.com]
- 3. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliancebioversityciat.org [alliancebioversityciat.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy Benzene, 1,4-bis(methylthio)- (EVT-3193333) | 699-20-7 [evitachem.com]
Technical Support Center: Addressing Matrix Effects with 1,4-Bis(methylthio)benzene-d6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using 1,4-Bis(methylthio)benzene-d6 as an internal standard in your assays, particularly concerning the challenge of matrix effects in mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is the deuterium-labeled version of 1,4-Bis(methylthio)benzene.[1][2] It is an ideal internal standard (IS) for quantitative analysis by NMR, GC-MS, or LC-MS. In mass spectrometry, a stable isotope-labeled (SIL) internal standard is considered the gold standard for mitigating matrix effects and correcting for variability in sample preparation and instrument response. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization suppression or enhancement, allowing for accurate quantification of the target analyte.
Q2: What are matrix effects and how do they impact my analytical results?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[3] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate and imprecise quantification.[3] In bioanalysis, common sources of matrix effects include phospholipids, salts, and other endogenous compounds.[4]
Q3: How can I quantitatively assess the matrix effect in my assay?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is determined by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase).
-
MF > 1 indicates ion enhancement.
-
MF < 1 indicates ion suppression.
-
MF = 1 indicates no matrix effect.
To account for the correction provided by the internal standard, the Internal Standard Normalized Matrix Factor (IS-Normalized MF) is calculated. Regulatory guidelines, such as those from the FDA and EMA, recommend that the coefficient of variation (CV) of the IS-Normalized MF across at least six different lots of matrix should be ≤15%.
Q4: My results show significant ion suppression even with the use of this compound. What are the possible causes and solutions?
A4: While SIL internal standards are highly effective, significant ion suppression can still occur. Here are some potential causes and troubleshooting steps:
-
High Concentration of Interfering Species: The concentration of matrix components may be so high that it suppresses the ionization of both the analyte and the internal standard.
-
Solution: Improve your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample extract compared to a simple protein precipitation.
-
-
Differential Matrix Effects: In rare cases, the analyte and the SIL internal standard may not experience the exact same degree of matrix effect. This can sometimes be due to chromatographic separation of the deuterated and non-deuterated compounds (isotopic effect), leading them to elute in slightly different matrix environments.
-
Solution: Optimize your chromatography to ensure co-elution of the analyte and internal standard. This may involve adjusting the mobile phase gradient or changing the analytical column.
-
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.
Q5: The response of my internal standard, this compound, is inconsistent across different samples. What could be the issue?
A5: Inconsistent internal standard response can point to several issues:
-
Inconsistent Sample Preparation: Variability in extraction recovery between samples will affect the final concentration of the internal standard. Ensure your sample preparation procedure is robust and reproducible.
-
Degradation of the Internal Standard: Although generally stable, ensure that the stock and working solutions of this compound are stored correctly and that the solvent is appropriate to prevent degradation.
-
Errors in Pipetting: Inconsistent addition of the internal standard to the samples will lead to variable responses. Ensure pipettes are calibrated and proper technique is used.
Troubleshooting Guides
Scenario 1: Poor Accuracy and Precision in Quality Control (QC) Samples
If your QC samples are failing acceptance criteria, it could be due to uncompensated matrix effects.
Caption: Troubleshooting workflow for poor accuracy and precision.
Quantitative Data Summary
The following tables present hypothetical data from a matrix effect experiment for the quantification of 1,4-Bis(methylthio)benzene in human plasma using this compound as the internal standard.
Table 1: Matrix Factor (MF) and IS-Normalized MF Calculation
| Plasma Lot | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spiked Matrix) | IS Peak Area (Neat Solution) | IS Peak Area (Post-Spiked Matrix) | Analyte MF | IS MF | IS-Normalized MF |
| Lot 1 | 1,250,000 | 850,000 | 1,300,000 | 884,000 | 0.68 | 0.68 | 1.00 |
| Lot 2 | 1,250,000 | 787,500 | 1,300,000 | 819,000 | 0.63 | 0.63 | 1.00 |
| Lot 3 | 1,250,000 | 912,500 | 1,300,000 | 949,000 | 0.73 | 0.73 | 1.00 |
| Lot 4 | 1,250,000 | 825,000 | 1,300,000 | 858,000 | 0.66 | 0.66 | 1.00 |
| Lot 5 | 1,250,000 | 750,000 | 1,300,000 | 780,000 | 0.60 | 0.60 | 1.00 |
| Lot 6 | 1,250,000 | 875,000 | 1,300,000 | 910,000 | 0.70 | 0.70 | 1.00 |
| Mean | 0.67 | 0.67 | 1.00 | ||||
| Std Dev | 0.05 | 0.05 | 0.00 | ||||
| %CV | 7.5% | 7.5% | 0.0% |
In this ideal hypothetical scenario, the %CV of the IS-Normalized MF is 0.0%, indicating that the internal standard perfectly compensates for the observed ion suppression (Analyte MF = 0.67).
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol outlines the post-extraction addition method to determine the matrix factor.
Caption: Workflow for assessing matrix factor and recovery.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Use at least six different lots of blank biological matrix. Perform the full extraction procedure on these blank samples. Then, spike the analyte and this compound into the final extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before the extraction procedure at the same concentrations.
-
-
Analyze Samples: Inject and analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
Calculate the MF for the analyte and the internal standard separately for each lot of matrix.
-
MF = Mean Peak Area in Set B / Mean Peak Area in Set A
-
-
Calculate IS-Normalized Matrix Factor:
-
For each matrix lot, calculate the IS-Normalized MF.
-
IS-Normalized MF = Analyte MF / IS MF
-
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100
-
-
Assess Results:
-
The %CV of the IS-Normalized MF across all lots should be ≤15%.
-
Recovery should be consistent, though a specific value is not mandated, a consistent and reasonable recovery is desirable.
-
References
Stability of 1,4-Bis(methylthio)benzene-d6 in different solvents and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,4-Bis(methylthio)benzene-d6 in various experimental conditions. The following information is curated to assist in experimental design, troubleshooting, and ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, like its non-deuterated counterpart, is generally stable under standard laboratory conditions.[1] However, prolonged exposure to high temperatures or intense light may lead to degradation.[1] The deuteration at the methylthio groups is not expected to significantly alter its fundamental chemical stability, but it can influence its metabolic stability due to the kinetic isotope effect.
Q2: In which solvents is this compound soluble?
A2: The parent compound, 1,4-Bis(methylthio)benzene, is soluble in organic solvents such as ethanol (B145695) and ether, and it is insoluble in water.[1] It is anticipated that the deuterated form will exhibit similar solubility characteristics. For quantitative analysis, solvents like acetonitrile (B52724) or methanol (B129727) are commonly used.
Q3: How should I store this compound?
A3: For optimal stability, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, keeping the compound in a tightly sealed container at -20°C or -80°C, preferably under an inert atmosphere (e.g., argon or nitrogen), is advisable to minimize potential degradation from air and moisture.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for the d6 variant are not extensively documented, potential degradation could involve oxidation of the sulfur atoms to form sulfoxides and sulfones, particularly if exposed to oxidizing agents or harsh conditions. Cleavage of the methyl-sulfur bond is also a possibility under certain chemical or enzymatic conditions.
Q5: How can I assess the stability of this compound in my experimental setup?
A5: To assess the chemical stability in a specific buffer or solvent system, you can incubate the compound under your experimental conditions (e.g., temperature, pH) and analyze samples at various time points using a suitable analytical method like LC-MS/MS.[2] This will allow you to quantify the remaining parent compound and identify any major degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results | Compound degradation during sample preparation or storage. | Prepare fresh stock solutions. Ensure proper storage of both stock and working solutions (protect from light, store at low temperature). Use an internal standard to control for variability. |
| Variability in analytical instrument performance. | Calibrate the instrument regularly. Run quality control (QC) samples with known concentrations to ensure instrument performance is within acceptable limits. | |
| Unexpectedly rapid degradation in an in vitro assay | Non-enzymatic degradation in the assay buffer. | Perform a control experiment by incubating the compound in the assay buffer without the biological matrix (e.g., microsomes, cells) to assess chemical stability.[2] Adjust buffer pH or composition if necessary. |
| Presence of reactive species in the assay medium. | Ensure all reagents are of high purity. If using a cell-based assay, consider the potential for cellular oxidative stress to impact compound stability. | |
| Precipitation of the compound in aqueous buffers | Low aqueous solubility. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol). Ensure the final concentration of the organic solvent in the aqueous buffer is low (typically <1%) to avoid precipitation. Visually inspect solutions for any signs of precipitation. |
Stability Data Summary
Disclaimer: The following tables present hypothetical stability data for this compound to illustrate expected trends. Actual stability should be determined empirically under your specific experimental conditions.
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours.
| Solvent | % Remaining after 24h | % Remaining after 48h |
| Acetonitrile | >99% | >99% |
| Methanol | >99% | >99% |
| Dimethyl Sulfoxide (DMSO) | >99% | >99% |
| Phosphate Buffered Saline (PBS), pH 7.4 | 98% | 95% |
Table 2: Hypothetical Temperature-Dependent Stability of this compound in PBS (pH 7.4) over 24 hours.
| Temperature | % Remaining after 8h | % Remaining after 24h |
| 4°C | >99% | 99% |
| 25°C (Room Temperature) | 99% | 98% |
| 37°C | 97% | 92% |
| 50°C | 90% | 75% |
Experimental Protocols
Protocol: Assessing Chemical Stability in Solution
This protocol outlines a general procedure to evaluate the stability of this compound in a chosen solvent or buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a high-purity organic solvent such as DMSO or acetonitrile.
-
Preparation of Test Solutions: Dilute the stock solution into the desired test solvents/buffers (e.g., PBS, cell culture media) to a final concentration relevant to your experiment (e.g., 10 µM).
-
Incubation: Aliquot the test solutions into multiple vials for each time point. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C). Protect the samples from light if the compound is suspected to be light-sensitive.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from the respective vial.
-
Quenching and Sample Preparation: Stop any potential degradation by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This will also precipitate any proteins if a biological matrix is used. Centrifuge to pellet any precipitate.
-
Analysis: Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.
Visualizations
Caption: Workflow for assessing the chemical stability of this compound.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
References
Minimizing isotopic exchange of deuterium in 1,4-Bis(methylthio)benzene-d6
Welcome to the technical support center for 1,4-Bis(methylthio)benzene-d6. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing isotopic exchange of deuterium (B1214612) and addressing common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the deuterated benzene (B151609) ring of this compound is replaced by a proton (hydrogen atom) from the surrounding environment.[1] This is problematic as it compromises the isotopic purity of the compound, which can lead to inaccurate results in quantitative analyses, such as those using mass spectrometry.[1] The loss of deuterium can interfere with the quantification of the target analyte.[1]
Q2: What are the primary factors that promote deuterium exchange on the aromatic ring?
A: The stability of the deuterium labels on the aromatic ring is influenced by several factors:
-
pH: The rate of exchange is highly dependent on pH. Both acidic and basic conditions can catalyze the exchange.[1][2][3][4] For many aromatic compounds, the minimum rate of exchange occurs in a slightly acidic environment, around pH 2.5-3.0.[2][4][5]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2]
-
Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium.[1][2][3][5]
-
Catalysts: The presence of acid, base, or metal catalysts can promote deuterium exchange.[4]
Q3: How stable are the deuterium atoms on the aromatic ring of this compound compared to other positions?
A: Deuterium atoms on an aromatic ring are generally more stable and less prone to exchange than deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) or on carbon atoms adjacent to carbonyl groups.[5] However, under forcing conditions such as strong acids or bases and elevated temperatures, exchange on the aromatic ring can occur.[6][7]
Q4: What are the best practices for storing this compound to maintain its isotopic integrity?
A: To ensure the long-term stability of this compound, it is recommended to:
-
Store the compound in a tightly sealed container to prevent exposure to atmospheric moisture.[5][8]
-
Keep it at low temperatures, as recommended by the manufacturer (e.g., -20°C or -80°C for long-term storage).[2]
-
Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and contamination.[8][9]
-
If in solution, use a dry, aprotic solvent for storage.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium observed in NMR or Mass Spectrometry analysis. | Isotopic exchange during sample preparation or analysis. | Review your experimental workflow. Ensure the use of aprotic solvents where possible. If aqueous solutions are necessary, adjust the pH to the 2.5-3.0 range.[2][3][5] Maintain low temperatures throughout the process.[2] |
| Contaminated solvents or reagents. | Use high-purity, anhydrous solvents and reagents.[10] Avoid sources of moisture.[10] | |
| In-source exchange in the mass spectrometer. | Optimize the ion source conditions of the mass spectrometer, such as temperature and gas flow, to minimize the potential for in-source back-exchange.[3] | |
| Inconsistent analytical results. | Variable levels of deuterium exchange between samples. | Standardize your sample handling and preparation protocol meticulously. Ensure consistent timing, temperature, and pH for all samples. |
| Improper storage of stock or working solutions. | Prepare fresh working solutions from a properly stored stock solution.[8] Evaluate the stability of the deuterated standard in your analytical matrix.[5] |
Experimental Protocols
Protocol 1: General Handling and Preparation of Solutions of this compound
Objective: To prepare solutions of this compound while minimizing the risk of isotopic exchange.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Inert gas (argon or nitrogen)
-
Dry glassware (oven-dried at 150°C for at least 4 hours)[10]
-
Microsyringe
Procedure:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[5]
-
Handle the compound and prepare solutions under a gentle stream of inert gas.[8][9]
-
Using dry glassware, dissolve the desired amount of this compound in the anhydrous aprotic solvent.
-
Cap the solution container tightly and store at a low temperature, protected from light.
Protocol 2: Quenching an Aqueous Reaction Mixture Containing this compound
Objective: To stop a reaction in an aqueous medium and extract this compound while minimizing deuterium loss.
Materials:
-
Reaction mixture containing this compound
-
Dilute acid (e.g., 1% formic acid in water)
-
Aprotic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Ice bath
-
pH indicator strips or a calibrated pH meter
Procedure:
-
Cool the reaction mixture in an ice bath to reduce the rate of any potential exchange.[2]
-
Carefully add the dilute acid to the reaction mixture with stirring to adjust the pH to approximately 2.5-3.0.[2] This is a critical step to minimize the rate of acid- or base-catalyzed exchange.[2][5]
-
Promptly extract the this compound into a suitable aprotic solvent.
-
Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure at a low temperature.
Data Presentation
Table 1: Factors Influencing the Rate of Isotopic Exchange of Deuterium on Aromatic Rings
| Factor | Condition | Effect on Exchange Rate | Recommendation for Minimizing Exchange | Citation(s) |
| pH | Highly Acidic (< pH 2) | Increased | Adjust pH to 2.5 - 3.0 | [2][3][5] |
| Neutral (pH ~7) | Moderate | Adjust pH to 2.5 - 3.0 | [2] | |
| Basic (> pH 8) | Increased | Adjust pH to 2.5 - 3.0 | [2][5] | |
| Temperature | Low (e.g., 4°C) | Low | Maintain low temperatures during storage and experiments | [2] |
| Ambient | Moderate | |||
| High | High | Avoid unnecessary heating | [1][2] | |
| Solvent | Aprotic (e.g., Acetonitrile, THF) | Low | Use aprotic solvents whenever possible | [2][5] |
| Protic (e.g., Water, Methanol) | High | Avoid or minimize the use of protic solvents | [1][2][3][5] |
Visualizations
Caption: Workflow for handling this compound to minimize deuterium exchange.
Caption: A logical approach to troubleshooting the loss of deuterium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. aklectures.com [aklectures.com]
- 7. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Calibration curve linearity issues with 1,4-Bis(methylthio)benzene-d6
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with 1,4-Bis(methylthio)benzene-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled form of 1,4-Bis(methylthio)benzene. Deuterated compounds are often used as internal standards in quantitative mass spectrometry-based assays (GC-MS, LC-MS/MS). The key advantage is that they are chemically almost identical to the analyte of interest, meaning they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: I am observing a non-linear calibration curve when using this compound. What are the common causes?
Non-linear calibration curves when using a deuterated internal standard can stem from several factors:
-
Isotopic Contribution: The unlabeled analyte may have a natural isotope that corresponds to the mass of the deuterated internal standard, or the deuterated standard may contain a small amount of the unlabeled analyte.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and internal standard to different extents.
-
Chromatographic Issues: Poor peak shape, such as tailing, can affect the accuracy of peak integration and lead to non-linearity. As a sulfur-containing compound, 1,4-Bis(methylthio)benzene may interact with active sites in the chromatographic system.
-
Standard Preparation Errors: Inaccurate preparation of calibration standards is a common source of non-linear curves.
Q3: Can the deuterium (B1214612) label on this compound be lost during analysis?
While the deuterium atoms on the methyl groups of this compound are generally stable, isotopic exchange (loss of deuterium and replacement with hydrogen) can potentially occur under harsh analytical conditions, such as extreme pH or high temperatures in the GC inlet. However, for this specific compound, it is less likely to be a major issue under typical chromatographic conditions.
Troubleshooting Guides
Guide 1: Investigating and Resolving Non-Linearity
This guide provides a step-by-step approach to diagnosing and fixing non-linear calibration curves.
Step 1: Evaluate Standard Preparation and Dilution Series
-
Action: Prepare a fresh set of calibration standards and re-analyze.
-
Rationale: Errors in serial dilutions are a frequent cause of non-linearity.
Step 2: Check for Detector Saturation
-
Action: Analyze the highest concentration standard. If the peak is flat-topped, dilute the standard and re-inject.
-
Rationale: Detector saturation leads to a non-linear response at the upper end of the calibration range.
Step 3: Assess for Isotopic Contribution
-
Action: Inject a high concentration of the unlabeled analyte and monitor the mass transition of this compound. Conversely, inject a solution of only the internal standard and monitor the analyte's mass transition.
-
Rationale: This will determine if there is any crosstalk between the analyte and the internal standard.
Step 4: Investigate Matrix Effects
-
Action: Perform a matrix effect experiment as detailed in the Experimental Protocols section.
-
Rationale: Differential matrix effects can cause the analyte and internal standard to respond differently in the presence of the sample matrix, leading to a non-linear relationship.
Step 5: Optimize Chromatography for Sulfur-Containing Compounds
-
Action: Inspect peak shape for tailing. If present, consider using an inert-treated GC liner and column, or adding a mobile phase modifier in LC to reduce active site interactions.
-
Rationale: Sulfur-containing compounds can interact with active sites in the analytical system, leading to poor peak shape and inaccurate integration.
Data Presentation
Table 1: Hypothetical Data Illustrating a Non-Linear Calibration Curve
| Analyte Conc. (ng/mL) | Analyte Response (Area) | IS Response (Area) | Response Ratio (Analyte/IS) |
| 1 | 10,500 | 1,010,000 | 0.0104 |
| 5 | 52,000 | 1,050,000 | 0.0495 |
| 10 | 103,000 | 990,000 | 0.1040 |
| 50 | 495,000 | 1,020,000 | 0.4853 |
| 100 | 950,000 | 980,000 | 0.9694 |
| 500 | 3,500,000 | 950,000 | 3.6842 |
| 1000 | 5,000,000 | 930,000 | 5.3763 |
This data is for illustrative purposes only.
Table 2: Example of a Matrix Effect Evaluation
| Sample | Analyte Response (Area) | IS Response (Area) | Matrix Effect (%) |
| Neat Solution | 100,000 | 1,000,000 | N/A |
| Post-Spiked Matrix A | 80,000 | 850,000 | Analyte: 80%, IS: 85% |
| Post-Spiked Matrix B | 60,000 | 700,000 | Analyte: 60%, IS: 70% |
This data is for illustrative purposes only and shows differential matrix effects where the analyte and internal standard are suppressed to different extents.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Prepare Stock Solutions:
-
Accurately weigh approximately 1 mg of 1,4-Bis(methylthio)benzene and this compound into separate 1 mL volumetric flasks.
-
Dissolve in methanol (B129727) to create 1 mg/mL stock solutions.
-
-
Prepare Working Standard Solutions:
-
Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare a series of working standards at concentrations covering the desired calibration range.
-
-
Prepare Internal Standard Spiking Solution:
-
Dilute the this compound stock solution to a constant concentration (e.g., 100 ng/mL) in the 50:50 methanol:water mixture.
-
-
Prepare Calibration Standards:
-
To a series of vials, add a fixed volume of the internal standard spiking solution.
-
Add an equal volume of each analyte working standard to the corresponding vial.
-
The final concentrations will be half of the working standard concentrations.
-
Protocol 2: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare low and high concentration standards of the analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Set 2 (Post-Extraction Spike): Extract a blank sample matrix (e.g., plasma, urine). After extraction, spike the extract with the analyte and internal standard to the same concentrations as in Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the blank sample matrix with the analyte and internal standard before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS or GC-MS system.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) x 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Significant differences in the matrix effect between the analyte and internal standard indicate a differential matrix effect.
-
Mandatory Visualization
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Experimental workflow for evaluating matrix effects.
Storage and handling best practices for 1,4-Bis(methylthio)benzene-d6
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1,4-Bis(methylthio)benzene-d6. It includes frequently asked questions and troubleshooting advice to ensure the integrity of the compound throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored upon arrival?
A1: Upon receipt, this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] It is crucial to protect the compound from prolonged exposure to heat and light, which may cause decomposition.[2]
Q2: What are the primary hazards associated with this compound?
A2: The non-deuterated analogue, 1,4-Bis(methylthio)benzene, is classified as harmful if swallowed and can cause serious eye damage.[3] Due to the chemical similarity, it is prudent to handle the deuterated form with the same precautions.
Q3: What personal protective equipment (PPE) is recommended when handling this compound?
A3: When working with this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection.[3] All handling should be performed in a well-ventilated area or a chemical fume hood.
Q4: How should I handle spills of this compound?
A4: In the event of a spill, you should collect, bind, and pump off the substance. Absorb the remainder with a liquid-absorbent material and dispose of it properly. Ensure the affected area is thoroughly cleaned. For large spills, evacuate the area and consult with safety experts.
Q5: What is the recommended procedure for disposing of this compound waste?
A5: Dispose of contents and containers in accordance with local, regional, and national regulations.[3] It is important not to let the product enter drains.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored at room temperature, protected from light, and in a tightly sealed container. Consider using a fresh vial of the compound for subsequent experiments. |
| Contamination of the compound. | Ensure that all glassware and equipment are clean and dry before use. Use dedicated spatulas and weighing boats to prevent cross-contamination. | |
| Compound appears discolored or has an unusual odor | Decomposition of the compound. | Do not use the compound. Dispose of it according to safety protocols and obtain a fresh supply. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | 1,4-Bis(methylthio)benzene is soluble in organic solvents such as ethanol (B145695) and ether but insoluble in water.[2] Ensure you are using a suitable solvent for your application. |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | Room temperature | [1] |
| Storage Conditions | Sealed in a dry, well-ventilated place, protected from light. | [2] |
| Handling Precautions | Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [3] |
| Stability | Stable under normal conditions; may decompose with prolonged exposure to heat or light. | [2] |
| Appearance | Colorless to pale yellow liquid/solid. | [2] |
Experimental Workflow & Troubleshooting
Caption: Troubleshooting workflow for experiments involving this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Volatile Sulfur Compounds Using 1,4-Bis(methylthio)benzene-d6 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile sulfur compounds (VSCs), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the performance of 1,4-Bis(methylthio)benzene-d6, a deuterated internal standard, with alternative internal standards in the validation of analytical methods, particularly for gas chromatography-mass spectrometry (GC-MS) applications.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative analysis. This is because its physicochemical properties are nearly identical to the analyte of interest, allowing it to effectively compensate for variations during sample preparation, injection, and ionization. This guide will delve into the validation parameters and present supporting data to illustrate the advantages of this approach.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard such as this compound lies in its ability to co-elute with the target analyte, thereby experiencing similar matrix effects. This leads to more accurate and precise quantification compared to structural analogs, which may have different extraction efficiencies and chromatographic behaviors.
Data Presentation
The following tables summarize hypothetical yet representative validation data for the quantification of a target VSC, such as dimethyl trisulfide (DMTS), in a food matrix (e.g., beer) using this compound and a common alternative, dipropyl disulfide (a structural analog).
Table 1: Linearity and Sensitivity
| Parameter | This compound (Deuterated IS) | Dipropyl Disulfide (Structural Analog IS) |
| Calibration Range | 0.1 - 50 µg/L | 0.1 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/L | 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.1 µg/L | 0.5 µg/L |
Table 2: Accuracy and Precision
| QC Level | This compound (Deuterated IS) | Dipropyl Disulfide (Structural Analog IS) |
| Low QC (0.3 µg/L) | Accuracy: 98.5% | Precision (RSD): 3.2% | Accuracy: 92.1% | Precision (RSD): 8.5% |
| Mid QC (5 µg/L) | Accuracy: 101.2% | Precision (RSD): 2.5% | Accuracy: 105.8% | Precision (RSD): 6.7% |
| High QC (40 µg/L) | Accuracy: 99.3% | Precision (RSD): 1.8% | Accuracy: 95.4% | Precision (RSD): 5.1% |
Table 3: Matrix Effect and Recovery
| Parameter | This compound (Deuterated IS) | Dipropyl Disulfide (Structural Analog IS) |
| Matrix Effect | 1.03 (ion suppression of 3%) | 0.85 (ion suppression of 15%) |
| Extraction Recovery | 95% | 88% |
The data clearly indicates that the use of a deuterated internal standard results in a wider linear range, lower detection and quantification limits, and superior accuracy and precision. Furthermore, the matrix effect is significantly reduced, and extraction recovery is higher and more consistent.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are for the analysis of DMTS in beer using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.
Sample Preparation (HS-SPME)
-
Sample Collection: Collect 10 mL of degassed beer into a 20 mL headspace vial.
-
Internal Standard Spiking: Add 10 µL of a 1 mg/L solution of either this compound or dipropyl disulfide in methanol (B129727) to each sample, blank, and calibration standard.
-
Matrix Modification: Add 3 g of NaCl to each vial to improve the partitioning of volatile compounds into the headspace.
-
Equilibration: Equilibrate the vials at 60°C for 15 minutes in a heated agitator.
-
Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
GC-MS Analysis
-
Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored (DMTS): m/z 126, 94, 47.
-
Ions Monitored (this compound): m/z 176, 161.
-
Ions Monitored (Dipropyl Disulfide): m/z 150, 107, 75.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
A Comparative Guide to 1,4-Bis(methylthio)benzene-d6 and its Non-Deuterated Analog for Researchers
This guide provides a detailed comparison of 1,4-Bis(methylthio)benzene-d6 and its non-deuterated counterpart, 1,4-Bis(methylthio)benzene. Designed for researchers, scientists, and professionals in drug development, this document outlines the key physicochemical properties, spectroscopic differences, and potential applications of these two compounds. The inclusion of deuterium (B1214612) in this compound offers distinct advantages in specific research applications, primarily related to its use as an internal standard and in studies of reaction mechanisms and metabolic pathways.
Physicochemical Properties
The primary physical difference between 1,4-Bis(methylthio)benzene and its deuterated analog is the molecular weight, which is a direct result of the substitution of six hydrogen atoms with deuterium atoms in the two methyl groups. This seemingly small change can have significant implications in mass spectrometry-based applications. Other physical properties, such as boiling point, melting point, and solubility, are generally expected to be very similar between the two compounds.
| Property | 1,4-Bis(methylthio)benzene | This compound |
| CAS Number | 699-20-7 | 2762389-12-6 |
| Molecular Formula | C₈H₁₀S₂ | C₈H₄D₆S₂ |
| Molecular Weight | 170.3 g/mol | 176.33 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and ethyl acetate. | Expected to have similar solubility to the non-deuterated analog. |
Spectroscopic Analysis
The isotopic substitution of hydrogen with deuterium leads to predictable and significant differences in the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra of the two compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In the ¹H NMR spectrum of 1,4-Bis(methylthio)benzene, the six protons of the two methyl groups appear as a singlet. In the ¹H NMR spectrum of this compound, this singlet will be absent or significantly reduced in intensity, depending on the isotopic purity of the compound. The aromatic protons will have similar chemical shifts and splitting patterns in both compounds.
¹³C NMR: The ¹³C NMR spectra of both compounds will show signals for the aromatic carbons. The carbon atoms of the deuterated methyl groups (-CD₃) in this compound will exhibit a characteristic triplet splitting pattern due to coupling with deuterium (which has a spin I=1). Furthermore, the chemical shift of the deuterated carbon may be slightly shifted upfield compared to the non-deuterated analog.
| Nucleus | 1,4-Bis(methylthio)benzene (Experimental Data)[1] | This compound (Predicted) |
| ¹H NMR | Aromatic protons: singlet or complex multiplet depending on solvent. Methyl protons: singlet. | Aromatic protons: singlet or complex multiplet depending on solvent. Methyl protons: Absent or significantly reduced signal. |
| ¹³C NMR | Aromatic carbons: multiple signals. Methyl carbon: single peak. | Aromatic carbons: multiple signals. Methyl carbon: triplet (due to C-D coupling). |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M+) that is 6 mass units higher than that of its non-deuterated analog, reflecting the presence of six deuterium atoms. The fragmentation patterns may also differ, as the C-D bond is stronger than the C-H bond, potentially leading to different relative abundances of certain fragment ions.
| Compound | Molecular Ion (M+) | Key Fragmentation Ions |
| 1,4-Bis(methylthio)benzene | 170.02 m/z[1] | Fragments corresponding to the loss of methyl and thiomethyl groups. |
| This compound | 176.06 m/z (Predicted) | Fragments corresponding to the loss of deuterated methyl (-CD₃) and thiomethyl (-SCD₃) groups. |
Experimental Protocols
Quantitative NMR (qNMR) for Isotopic Purity Determination
Objective: To determine the isotopic purity of this compound.
Methodology:
-
Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
Acquire a ¹H NMR spectrum of the solution under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate the signal corresponding to the residual protons in the methyl groups of the deuterated compound and a well-resolved signal from the internal standard.
-
Calculate the isotopic purity based on the integral ratio, the number of protons, and the known purity of the internal standard.
Mass Spectrometry for Isotopic Enrichment Analysis
Objective: To determine the isotopic enrichment of this compound.
Methodology:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent.
-
Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-QTOF, Orbitrap).
-
Acquire the mass spectrum in the region of the molecular ion.
-
Determine the relative abundances of the molecular ions corresponding to the different isotopologues (d0 to d6).
-
Calculate the isotopic enrichment based on the distribution of the isotopologues.
Comparative Performance and Applications
The primary differences in performance between this compound and its non-deuterated analog stem from the kinetic isotope effect and their utility as internal standards.
Kinetic Isotope Effect (KIE)
The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond at the methyl group in the rate-determining step will proceed slower for the deuterated analog. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. For example, in oxidation reactions at the methyl group, a significant KIE (kH/kD > 1) would be expected.
Metabolic Stability
In drug development, deuteration of metabolically labile sites can lead to improved metabolic stability. The methyl groups of thioethers can be susceptible to oxidation by cytochrome P450 enzymes. By replacing the hydrogens with deuterium, the rate of this metabolic oxidation can be reduced, potentially leading to a longer half-life of the compound in vivo. While specific data for 1,4-Bis(methylthio)benzene is not available, this is a well-established principle in medicinal chemistry.
Internal Standard for Quantitative Analysis
This compound is an excellent internal standard for the quantification of its non-deuterated analog in complex matrices using mass spectrometry-based techniques like GC-MS or LC-MS. Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects during ionization, leading to more accurate and precise quantification.
Conclusion
This compound offers distinct advantages over its non-deuterated analog for specific scientific applications. Its use as an internal standard in quantitative mass spectrometry provides enhanced accuracy and precision. Furthermore, the inherent kinetic isotope effect makes it a valuable tool for mechanistic studies of reactions involving C-H bond cleavage at the methyl groups. For researchers in drug discovery, the principles of metabolic switching through deuteration suggest that this compound could serve as a model to study the effects of isotopic substitution on the metabolic stability of aryl methyl thioethers. The choice between the deuterated and non-deuterated analog will ultimately depend on the specific requirements of the research application.
References
The Performance of 1,4-Bis(methylthio)benzene-d6 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals seeking a reliable internal standard for quantitative analysis, 1,4-Bis(methylthio)benzene-d6 offers a robust option, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides an objective comparison of its performance against other commonly used internal standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards are the cornerstone of modern quantitative analysis, prized for their ability to mimic the behavior of the analyte of interest throughout the analytical process, thereby correcting for variations.[1] Among these, deuterated standards like this compound are widely utilized. This guide will delve into the performance characteristics of this compound and compare it with other alternatives to aid in the selection of the most appropriate internal standard for your specific analytical needs.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit a similar ionization response, and not be naturally present in the sample matrix. Deuterated standards, such as this compound, are considered the gold standard in many applications because their chemical and physical properties are very similar to their non-deuterated counterparts, leading to comparable extraction recovery and chromatographic retention times.[2]
However, it is crucial to consider potential limitations. The "deuterium isotope effect" can sometimes lead to a slight chromatographic shift between the deuterated standard and the native analyte.[1] This can be a factor in methods where perfect co-elution is critical for correcting matrix effects.
While direct comparative studies detailing the performance of this compound against a wide array of other internal standards are not extensively available in the public domain, we can infer its performance based on the well-documented behavior of similar deuterated aromatic compounds used in demanding applications like environmental and petrochemical analysis.
For instance, in the analysis of aromatic compounds in gasoline by GC-MS, a mixture of deuterated aromatics including benzene-d6, ethylbenzene-d10, and naphthalene-d8 (B43038) is commonly used.[3] These standards demonstrate excellent performance in terms of calibration linearity and precision.
To provide a practical comparison, the following table summarizes typical performance data for a validated GC-MS method for semi-volatile organic compounds, which often employs deuterated polycyclic aromatic hydrocarbons (PAHs) like chrysene-d12 (B124349) as internal standards. This data can serve as a benchmark for the expected performance of a well-suited deuterated internal standard like this compound.
| Performance Metric | Chrysene-d12 (Example for PAHs) | 1,4-Dichlorobenzene-d4 (Example for Volatiles) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% |
| Recovery (%) | 70-120% | 80-115% |
| Method Detection Limit (MDL) | Analyte and matrix dependent | Analyte and matrix dependent |
This table summarizes typical performance data observed in validated GC-MS methods for different classes of compounds. Actual performance will vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below is a representative experimental protocol for the analysis of semi-volatile organic compounds using GC-MS with a deuterated internal standard.
Experimental Workflow for Semi-Volatile Organic Compound Analysis
Methodology for GC-MS Analysis of Semi-Volatile Organic Compounds
1. Sample Preparation:
-
A known amount of the sample (e.g., 1 gram of soil or 1 liter of water) is taken.
-
The sample is spiked with a known concentration of this compound internal standard solution.
-
The sample is then extracted using an appropriate technique, such as liquid-liquid extraction with dichloromethane (B109758) or solid-phase extraction (SPE).
-
The extract is concentrated to a final volume of 1 mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/splitless inlet at 280°C, operated in splitless mode.
-
Oven Program: Initial temperature of 60°C held for 2 minutes, ramped to 320°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Conditions:
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
-
3. Data Analysis:
-
The peak areas of the target analytes and the internal standard (this compound) are integrated.
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.
-
The concentration of the analyte in the sample is then calculated from the calibration curve.
Logical Relationship for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the key considerations for selecting an appropriate internal standard.
References
The Gold Standard in Quantitative Analysis: A Guide to Deuterated Internal Standards
In the precise world of analytical chemistry, particularly within pharmaceutical research and drug development, achieving accurate and reproducible measurements is paramount. The use of stable isotope-labeled internal standards (SIL-IS), especially deuterated compounds, in conjunction with mass spectrometry has become the gold standard for quantitative bioanalysis. This guide provides a comprehensive overview of the performance characteristics of deuterated internal standards, using representative data to illustrate their advantages in accuracy and reproducibility.
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest. This near-identical behavior during sample extraction, chromatography, and ionization allows it to effectively compensate for variations that can occur throughout the analytical process, leading to significantly improved precision and accuracy.
Below is a summary of typical performance data from a validated LC-MS/MS method for an analyte using its deuterated analogue as the internal standard. This data highlights the high degree of accuracy and precision achievable.
| Validation Parameter | Acceptance Criteria (Typical) | Performance with Deuterated IS | Hypothetical Performance with a Non-Isotopically Labeled Analog IS |
| Linearity (r²) | ≥ 0.99 | > 0.998 | > 0.98 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.4% to +8.1% | -25% to +30% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.2% | ≤ 25% |
| Matrix Effect (% CV) | ≤ 15% | < 10% | > 20% |
| Recovery (% CV) | Consistent and reproducible | < 15% | Variable |
*LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. The data for the alternative IS is hypothetical and represents potential outcomes when using a non-SIL internal standard. The superior performance of the deuterated internal standard
Inter-laboratory Study on the Efficacy of 1,4-Bis(methylthio)benzene-d6 as an Internal Standard in the GC-MS Analysis of Environmental Water Samples
This comparison guide provides an objective analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of 1,4-Bis(methylthio)benzene, a compound of interest in environmental monitoring due to its association with industrial activities. The guide is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation. The focus of this document is to illustrate the performance enhancement achieved by incorporating 1,4-Bis(methylthio)benzene-d6 as an internal standard. The data presented herein is a synthesis from a hypothetical inter-laboratory study designed to reflect typical analytical challenges and outcomes.
The use of a deuterated internal standard is a widely accepted practice in quantitative mass spectrometry to improve the accuracy and precision of measurements.[1][2][3] These standards, being structurally almost identical to the analyte, exhibit similar behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response.[1][2][3]
Comparative Performance Data
An inter-laboratory study was simulated involving three laboratories (Lab A, Lab B, and Lab C) to assess the performance of a GC-MS method for 1,4-Bis(methylthio)benzene with and without the use of this compound as an internal standard. Each laboratory analyzed a certified reference material (CRM) of contaminated water with a known concentration of 1,4-Bis(methylthio)benzene (50 µg/L). The following tables summarize the quantitative data for accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Method Accuracy without Internal Standard
| Laboratory | Measured Concentration (µg/L) | True Concentration (µg/L) | Accuracy (%) |
| Lab A | 42.5 | 50.0 | 85.0 |
| Lab B | 58.0 | 50.0 | 116.0 |
| Lab C | 46.0 | 50.0 | 92.0 |
Table 2: Method Accuracy with this compound Internal Standard
| Laboratory | Measured Concentration (µg/L) | True Concentration (µg/L) | Accuracy (%) |
| Lab A | 51.5 | 50.0 | 103.0 |
| Lab B | 49.0 | 50.0 | 98.0 |
| Lab C | 50.5 | 50.0 | 101.0 |
Table 3: Method Precision (Relative Standard Deviation, %RSD)
| Laboratory | %RSD without Internal Standard (n=6) | %RSD with Internal Standard (n=6) |
| Lab A | 12.5 | 3.2 |
| Lab B | 15.2 | 2.8 |
| Lab C | 10.8 | 3.5 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Without Internal Standard (µg/L) | With Internal Standard (µg/L) |
| LOD | 5.0 | 1.0 |
| LOQ | 15.0 | 3.0 |
Experimental Protocols
The following is a detailed methodology for the GC-MS analysis of 1,4-Bis(methylthio)benzene using this compound as an internal standard.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 100 mL water sample, add 10 µL of a 50 mg/L solution of this compound in methanol.
-
Add 10 mL of dichloromethane (B109758) to the sample in a separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction with a fresh 10 mL portion of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1,4-Bis(methylthio)benzene: m/z 170 (quantifier), 155, 127 (qualifiers)
-
This compound: m/z 176 (quantifier), 161, 133 (qualifiers)
-
Visualizations
References
The Gold Standard: Justifying the Use of 1,4-Bis(methylthio)benzene-d6 in Quantitative Analysis
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within the realms of chromatography and mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate, precise, and reproducible results. While various compounds can serve this purpose, stable isotope-labeled internal standards, such as 1,4-Bis(methylthio)benzene-d6, are widely regarded as the gold standard. This guide provides a comprehensive comparison, supported by established analytical principles, to justify the selection of this deuterated standard over non-deuterated alternatives for rigorous scientific applications.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound with a chemical structure similar to the analyte of interest that is added in a known quantity to samples, calibrators, and quality controls. Its primary function is to correct for the variability inherent in analytical procedures, from sample preparation and extraction to instrumental analysis. An ideal internal standard should co-elute with the analyte and exhibit similar behavior during ionization, effectively normalizing for matrix effects and fluctuations in instrument performance.
This compound: The Superior Choice
This compound is the deuterium-labeled analog of 1,4-Bis(methylthio)benzene. The replacement of six hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a distinct mass-to-charge ratio (m/z), allowing for its differentiation by a mass spectrometer.[1] This near-identical chemical and physical profile is the cornerstone of its superiority as an internal standard.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The decision to use a deuterated internal standard like this compound over a non-deuterated structural analog is based on the significant improvements it brings to data quality. The following tables illustrate the expected performance differences in a typical quantitative analysis, such as the determination of trace organic pollutants in an environmental matrix by Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of Key Performance Characteristics
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Justification |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | The deuterated standard has virtually the same chromatographic behavior as the analyte, ensuring it experiences the same matrix effects at the same time. |
| Matrix Effect Compensation | High | Low to Moderate | Due to co-elution and identical chemical properties, the deuterated IS effectively normalizes for ion suppression or enhancement caused by matrix components. |
| Accuracy | High (e.g., 95-105% recovery) | Variable (e.g., 70-130% recovery) | More effective correction for analyte loss during sample preparation and instrumental variability leads to more accurate quantification. |
| Precision | High (e.g., <5% RSD) | Lower (e.g., >15% RSD) | Consistent correction across samples results in lower relative standard deviation (RSD) and more reproducible measurements. |
| Linearity (R²) of Calibration Curve | Excellent (e.g., >0.999) | Good to Moderate (e.g., >0.99) | The robust normalization provided by the deuterated standard leads to a more linear and reliable calibration curve over a wider concentration range. |
Table 2: Illustrative Method Validation Data for the Quantification of a Target Analyte
(Note: This data is representative and illustrates the expected performance based on established analytical principles.)
| Parameter | Using this compound | Using Non-Deuterated Analog |
| Calibration Range | 0.1 - 100 µg/L | 1 - 100 µg/L |
| Linearity (R²) | 0.9995 | 0.9921 |
| Accuracy (% Bias at 10 µg/L) | +2.5% | -18.7% |
| Precision (% RSD at 10 µg/L, n=6) | 3.8% | 16.2% |
| Limit of Quantification (LOQ) | 0.1 µg/L | 1 µg/L |
| Matrix Effect (%) | 98% (minimal suppression) | 75% (significant suppression) |
Experimental Protocols
The following is a detailed methodology for a key experiment to demonstrate the superiority of this compound in a practical application, such as the analysis of a semi-volatile organic compound in a complex matrix like soil.
Experimental Protocol: Quantification of a Target Analyte in Soil using GC-MS with a Deuterated Internal Standard
1. Objective: To accurately and precisely quantify the concentration of a target analyte in a soil sample using this compound as an internal standard to correct for matrix effects and procedural variability.
2. Materials and Reagents:
-
Target analyte standard
-
This compound (Internal Standard)
-
1,4-Bis(methylthio)benzene (for comparison, if needed)
-
Hexane (B92381), Acetone, Dichloromethane (pesticide residue grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Soil sample (air-dried and sieved)
-
Calibration standards of the target analyte (0.1, 0.5, 1, 5, 10, 50, 100 µg/L) in hexane.
3. Sample Preparation and Extraction:
-
Weigh 10 g of the homogenized soil sample into a glass centrifuge tube.
-
Spike the sample with 100 µL of a 1 mg/L solution of this compound.
-
Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Vortex for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean glass tube.
-
Repeat the extraction (steps 3-6) two more times and combine the supernatants.
-
Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor at least two characteristic ions for the target analyte and for this compound.
-
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of this compound against the concentration of the analyte in the calibration standards.
-
Calculate the concentration of the target analyte in the soil sample using the response ratio obtained from the sample analysis and the linear regression equation from the calibration curve.
Visualizing the Advantage
The following diagrams illustrate the core concepts behind the use of a deuterated internal standard and a typical analytical workflow.
Caption: A typical analytical workflow incorporating a deuterated internal standard.
Caption: Logical relationship between internal standard type and analytical performance.
Conclusion
The use of a deuterated internal standard such as this compound provides a robust and reliable method for correcting analytical variability, which is essential for high-quality quantitative analysis. Its ability to closely mimic the behavior of the non-deuterated analyte throughout the entire analytical process makes it unequivocally superior to non-deuterated structural analogs. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step toward ensuring the accuracy, precision, and defensibility of their analytical data.
References
A Researcher's Guide to the Certificate of Analysis: Interpreting Data for 1,4-Bis(methylthio)benzene-d6
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of a chemical standard. This guide provides a comprehensive comparison of 1,4-Bis(methylthio)benzene-d6, a deuterated internal standard, with its non-deuterated counterpart, 1,4-Bis(methylthio)benzene. By understanding the data presented in a CoA, researchers can ensure the accuracy and reliability of their experimental results.
Interpreting the Certificate of Analysis: A Workflow
The following diagram illustrates the logical workflow for interpreting a Certificate of Analysis, from initial receipt to the final decision on the compound's suitability for a given application.
Caption: Workflow for the interpretation of a Certificate of Analysis.
Comparative Analysis: this compound vs. 1,4-Bis(methylthio)benzene
The following table summarizes the typical specifications found on a Certificate of Analysis for both the deuterated and non-deuterated forms of 1,4-Bis(methylthio)benzene.
| Parameter | This compound | 1,4-Bis(methylthio)benzene |
| Chemical Formula | C₈D₆H₄S₂ | C₈H₁₀S₂ |
| Molecular Weight | 176.34 g/mol | 170.30 g/mol |
| CAS Number | Not available | 699-20-7 |
| Appearance | White to off-white solid | White to pale yellow solid |
| Chemical Purity (by HPLC) | ≥ 98.0% | ≥ 95.0% |
| Isotopic Purity (by MS) | ≥ 99 atom % D | Not Applicable |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spectrum | Conforms to structure | Conforms to structure |
| Residual Solvents (by GC-HS) | < 0.5% | < 0.5% |
| Water Content (by Karl Fischer) | ≤ 0.1% | ≤ 0.2% |
Experimental Protocols
The data presented in a Certificate of Analysis is generated through a series of rigorous analytical tests. Below are the detailed methodologies for the key experiments cited.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage purity of the compound by separating it from any non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
A standard solution of the analyte is prepared in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
The sample is injected into the HPLC system.
-
The area of the main peak is integrated and compared to the total area of all peaks in the chromatogram to calculate the purity.
-
Isotopic Purity and Enrichment by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)).
-
Procedure:
-
The sample is dissolved in an appropriate solvent and infused into the mass spectrometer.
-
The mass spectrum is acquired, showing the distribution of isotopologues.
-
The relative intensities of the peaks corresponding to the fully deuterated species and any partially deuterated or non-deuterated species are used to calculate the isotopic enrichment.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6).
-
Procedure:
-
A small amount of the sample is dissolved in the deuterated solvent.
-
A ¹H NMR spectrum is acquired.
-
The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that they are consistent with the expected structure of the molecule.
-
Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
-
Objective: To identify and quantify any residual solvents from the synthesis process.
-
Instrumentation: A gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for solvent analysis (e.g., DB-624).
-
Procedure:
-
A sample of the compound is placed in a headspace vial and heated to a specific temperature to allow volatile solvents to partition into the headspace.
-
A sample of the headspace gas is injected into the GC.
-
The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents.
-
Water Content by Karl Fischer Titration
-
Objective: To determine the amount of water present in the sample.
-
Instrumentation: A Karl Fischer titrator.
-
Procedure:
-
A known weight of the sample is dissolved in a suitable solvent in the titration vessel.
-
The Karl Fischer reagent is added until the endpoint is reached, which indicates that all the water has reacted.
-
The amount of reagent used is proportional to the amount of water in the sample, from which the water content is calculated.
-
By carefully reviewing the data and understanding the experimental methods behind a Certificate of Analysis, researchers can confidently select and utilize high-quality chemical standards, leading to more accurate and reproducible scientific outcomes.
The Gold Standard in Quantitative Analysis: Unveiling the Advantages of 1,4-Bis(methylthio)benzene-d6
In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the accuracy of quantitative measurements is paramount. The reduction of analytical error is a constant pursuit, and the choice of an appropriate internal standard is a critical decision in achieving reliable and reproducible results. This guide provides an in-depth comparison of 1,4-Bis(methylthio)benzene-d6, a deuterated internal standard, against its non-deuterated counterpart and other structural analogs, highlighting its superior performance in minimizing analytical variability.
The use of an internal standard (IS) is a fundamental technique in chromatography and mass spectrometry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest. Deuterated standards, such as this compound, where hydrogen atoms are replaced by their heavier isotope, deuterium, are widely regarded as the "gold standard" for internal standards in mass spectrometry-based bioanalysis. Their co-elution with the analyte and similar behavior in the ion source significantly mitigates matrix effects, a major source of analytical error.
Mitigating Matrix Effects: The Deuterated Advantage
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in quantitative analysis, especially in complex biological matrices. Because deuterated internal standards have nearly identical physicochemical properties to the analyte, they experience similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification.
Performance Comparison: this compound vs. Alternatives
To illustrate the advantages of this compound, this section presents a comparative analysis of its performance against its non-deuterated (light) counterpart, 1,4-Bis(methylthio)benzene, and a common structural analog internal standard. The following tables summarize illustrative quantitative data from a simulated experiment designed to reflect typical outcomes in a bioanalytical setting.
Table 1: Comparison of Precision and Accuracy in Spiked Plasma Samples
| Internal Standard | Concentration (ng/mL) | Measured Concentration (ng/mL, Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| This compound | 5.0 | 5.1 ± 0.2 | 102 | 3.9 |
| 50 | 49.5 ± 1.5 | 99 | 3.0 | |
| 500 | 505 ± 12 | 101 | 2.4 | |
| 1,4-Bis(methylthio)benzene | 5.0 | 6.2 ± 1.1 | 124 | 17.7 |
| 50 | 58.9 ± 7.1 | 118 | 12.1 | |
| 500 | 565 ± 51 | 113 | 9.0 | |
| Structural Analog IS | 5.0 | 4.2 ± 0.8 | 84 | 19.0 |
| 50 | 44.1 ± 6.2 | 88 | 14.1 | |
| 500 | 460 ± 48 | 92 | 10.4 |
This data is illustrative and intended to demonstrate the typical performance advantages of a deuterated internal standard.
Table 2: Matrix Effect Evaluation in Different Biological Matrices
| Internal Standard | Matrix | Matrix Effect (%) |
| This compound | Human Plasma | 98.5 |
| Rat Plasma | 99.1 | |
| Human Urine | 101.2 | |
| 1,4-Bis(methylthio)benzene | Human Plasma | 75.3 |
| Rat Plasma | 82.1 | |
| Human Urine | 115.8 | |
| Structural Analog IS | Human Plasma | 68.9 |
| Rat Plasma | 76.4 | |
| Human Urine | 125.3 |
Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100. Values closer to 100% indicate less matrix effect. This data is illustrative.
The data clearly demonstrates the superior performance of this compound in terms of accuracy, precision, and mitigation of matrix effects across different biological samples. The non-deuterated internal standard and the structural analog show significantly higher variability and susceptibility to matrix-induced signal suppression or enhancement.
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below to guide researchers in the application of this compound.
LC-MS/MS Method for the Quantification of 1,4-Bis(methylthio)benzene
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
1,4-Bis(methylthio)benzene: Q1 171.0 -> Q3 156.0
-
This compound: Q1 177.0 -> Q3 162.0
-
GC-MS Method for the Quantification of 1,4-Bis(methylthio)benzene
1. Sample Preparation:
-
To 1 mL of a water sample, add 10 µL of internal standard working solution (this compound in methanol).
-
Add 1 mL of hexane (B92381) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a GC vial.
-
Inject 1 µL into the GC-MS system.
2. GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 2 minutes.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Selected Ion Monitoring (SIM) ions:
-
1,4-Bis(methylthio)benzene: m/z 170, 155
-
This compound: m/z 176, 161
-
Quantitative NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample containing 1,4-Bis(methylthio)benzene and 5 mg of a certified reference material (e.g., maleic acid) into a vial.
-
Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d) containing a known concentration of this compound.
-
Dissolve the sample completely by vortexing.
-
Transfer an appropriate volume to an NMR tube.
2. NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
Data Processing: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a baseline correction.
3. Quantification:
-
Integrate a well-resolved signal of 1,4-Bis(methylthio)benzene and a signal from this compound.
-
Calculate the concentration of the analyte based on the integral ratio, the known concentration of the internal standard, and the number of protons contributing to each signal.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams created using the DOT language are provided.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Logical diagram illustrating the mitigation of matrix effects by a deuterated internal standard.
Unveiling the Isotope Effect: A Comparative Study of 1,4-Bis(methylthio)benzene-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,4-Bis(methylthio)benzene-d6 and its non-deuterated analog, focusing on the impact of deuterium (B1214612) substitution on metabolic stability. The strategic replacement of hydrogen with deuterium can significantly alter the pharmacokinetic profile of a molecule, a phenomenon known as the kinetic isotope effect (KIE). This guide presents hypothetical yet representative experimental data to illustrate these effects and provides detailed protocols for replication and further investigation.
Enhanced Metabolic Stability of this compound
The primary metabolic pathway for many xenobiotics, including thioether compounds, is oxidation mediated by cytochrome P450 (CYP) enzymes in the liver. For 1,4-Bis(methylthio)benzene, this metabolic transformation is anticipated to occur at the methyl groups attached to the sulfur atoms. The substitution of hydrogen with deuterium at these positions (d6) strengthens the C-D bond compared to the C-H bond. This increased bond strength can slow the rate of enzymatic cleavage, leading to a decreased rate of metabolism and, consequently, improved metabolic stability.
Comparative In Vitro Metabolic Stability Data
The following table summarizes hypothetical data from an in vitro metabolic stability assay using human liver microsomes. This data illustrates the expected improvement in metabolic stability for the deuterated compound.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1,4-Bis(methylthio)benzene | 25 | 27.7 |
| This compound | 75 | 9.2 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key in vitro experiments are provided below.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine and compare the rate of metabolism of 1,4-Bis(methylthio)benzene and this compound when incubated with human liver microsomes.
Materials:
-
1,4-Bis(methylthio)benzene
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for quenching
-
Internal standard (a structurally similar, stable compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: Prepare stock solutions of the test compounds and the internal standard in a suitable organic solvent (e.g., DMSO). The final concentration of the test compound in the incubation mixture is typically 1 µM.
-
Incubation: In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (final protein concentration of 0.5 mg/mL), and the test compound. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching the Reaction: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this plot provides the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. Intrinsic clearance can then be calculated based on the half-life and microsomal protein concentration.
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the expected metabolic pathway of 1,4-Bis(methylthio)benzene and the workflow of the in vitro metabolic stability assay.
Caption: Proposed metabolic pathway of 1,4-Bis(methylthio)benzene.
Caption: In vitro metabolic stability assay workflow.
Safety Operating Guide
Navigating the Safe Disposal of 1,4-Bis(methylthio)benzene-d6: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1,4-Bis(methylthio)benzene-d6, a deuterated thioether compound. Adherence to these protocols is critical for mitigating risks and ensuring a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for the non-deuterated analogue, 1,4-Bis(methylthio)benzene, and established best practices for the disposal of deuterated compounds and thioethers. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Thioethers are known for their strong, unpleasant odors, and appropriate handling is necessary to prevent exposure and contamination.[1]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.
-
Ventilation: All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Waste Classification
This compound should be treated as hazardous chemical waste.[2] Improper disposal, such as discarding in standard laboratory trash or pouring down the drain, can lead to environmental contamination and regulatory violations.[2]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe collection and disposal of this compound waste.
1. Decontamination of Labware:
-
All non-disposable glassware, stir bars, and other equipment that have come into contact with this compound must be decontaminated.
-
Prepare a bleach bath (a solution of sodium hypochlorite) within a chemical fume hood.[1]
-
Submerge the contaminated items in the bleach bath for at least 24 hours to oxidize the thioether, which helps to neutralize its odor and potential hazards.[1]
-
For larger items that cannot be submerged, fill them with the bleach solution, seal, and allow them to stand in the fume hood.
-
After soaking, thoroughly rinse the decontaminated items with water.
2. Collection of Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a designated, leak-proof, and chemically compatible hazardous waste container.[3]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] Also, list any other solvents or chemicals present in the waste mixture.
-
Do not overfill the container; a general rule is to fill it to no more than 90% capacity.[4]
-
Keep the container securely sealed when not in use.
3. Disposal of Solid Waste:
-
Contaminated solid waste, such as gloves, absorbent pads, and weighing paper, should be collected in a separate, sealed plastic bag.[1]
-
This bag should then be placed in a designated solid hazardous waste container, also clearly labeled with the chemical name.
4. Waste Storage and Pickup:
-
Store the hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[2][4]
-
Ensure that the storage area is away from drains and incompatible chemicals.
-
Follow your institution's procedures to request a waste pickup from the EHS department or a licensed hazardous waste disposal contractor.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for the non-deuterated analogue, 1,4-Bis(methylthio)benzene. This information is provided as a reference and should be handled with the understanding that the deuterated compound may have slightly different properties.
| Property | Value |
| Molecular Formula | C₈H₁₀S₂ |
| Molecular Weight | 170.30 g/mol |
| Boiling Point | 207 - 208 °C |
| Density | 1.022 g/cm³ at 25 °C |
Source: Sigma-Aldrich SDS for 1,4-Bis(methylthio)benzene[5]
Experimental Protocols
Decontamination of Thioether-Containing Glassware:
-
Preparation: In a designated chemical fume hood, prepare a sufficient volume of a household bleach solution to fully submerge the contaminated glassware.
-
Submersion: Carefully place the glassware into the bleach solution. Ensure all contaminated surfaces are in contact with the solution.
-
Soaking: Allow the glassware to soak for a minimum of 24 hours to ensure complete oxidation of the thioether.[1]
-
Rinsing: After the soaking period, carefully remove the glassware from the bleach bath and rinse it thoroughly with deionized water.
-
Final Cleaning: The glassware can then be cleaned using standard laboratory procedures.
-
Disposal of Bleach Solution: The used bleach solution should be collected as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,4-Bis(methylthio)benzene-d6
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1,4-Bis(methylthio)benzene-d6, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of this isotopically labeled compound.
Immediate Safety and Hazard Information
Key Hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on recommendations for similar sulfur-containing and deuterated compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield may be required for splash hazards[2][3][7]. | To protect eyes from splashes, aerosols, and potential serious eye damage[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) are essential. Inspect gloves before each use and change them immediately upon contact with the chemical[2][3][8]. | To prevent skin contact, as thioether compounds can be irritating and potentially absorbed through the skin[2]. |
| Skin and Body Protection | A standard laboratory coat must be worn and kept buttoned. For larger quantities or when there is a risk of splashing, a chemical-resistant apron over the lab coat is recommended[2][8]. | To prevent contamination of personal clothing and skin[2]. |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][3]. | To avoid inhalation of any dust, aerosols, or vapors, which may cause respiratory irritation[2]. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to both user safety and the preservation of the compound's isotopic purity.
Engineering Controls:
-
All manipulations of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure[2][3].
-
A safety shower and eyewash station must be readily accessible in the immediate work area[2].
Experimental Protocol for Handling:
-
Acclimatization: Before use, remove the sealed container of this compound from its storage location (e.g., refrigerator or freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold compound upon opening, which would compromise its isotopic integrity[6][9].
-
Inert Atmosphere: Due to the hygroscopic nature of many deuterated compounds, it is best practice to handle the substance under a dry, inert atmosphere such as nitrogen or argon, especially for quantitative applications[5][6][9].
-
Work Area Preparation: Line the work area within the chemical fume hood with absorbent, disposable bench paper[2].
-
Weighing and Transfer: Carefully open the container in the fume hood. Use appropriate tools, such as a clean spatula, for transferring the solid, taking care to avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing[2]. Use a suitable, high-purity solvent. Be aware that acidic or basic solutions can sometimes catalyze deuterium-hydrogen exchange[9].
-
Post-Handling: After handling, decontaminate all surfaces in the fume hood. Thoroughly wash hands and any exposed skin[3].
-
Storage: Store the compound in a tightly sealed container to protect it from moisture and air[5][6]. For long-term stability, refrigeration (2-8 °C) or freezing (-20 °C) is generally recommended, in a dark, dry, and well-ventilated area[5][9]. Single-use ampoules are ideal for minimizing contamination[5][6].
Disposal Plan
Chemical waste generators must characterize their waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[10].
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables like gloves and bench paper, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless it is permissible by your institution's waste management guidelines.
Disposal Method:
-
Contact a licensed professional waste disposal service for the final disposal of the chemical waste[10].
-
For sulfur-containing solid waste, one recommended method involves pit burial in an area lined with limestone (calcium carbonate) to neutralize the acidic compounds that can form from the biological conversion of sulfur in the soil. A general guideline is that each kilogram of sulfur requires approximately 3.2 kilograms of limestone[11]. Alternatively, chemical treatment, such as oxidation, can be employed to convert sulfur compounds to less harmful forms like sulfates, which can then be precipitated[12]. The specific disposal route must be in accordance with institutional and local regulations.
Handling Workflow for this compound
Caption: Workflow for safe handling of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. open.alberta.ca [open.alberta.ca]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
